Ganciclovir Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICLMJFIKGAAU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82410-32-0 (Parent) | |
| Record name | Ganciclovir sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883175 | |
| Record name | Ganciclovir sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84245-13-6, 107910-75-8 | |
| Record name | Ganciclovir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganciclovir sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganciclovir sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Ganciclovir Sodium Phosphorylation Pathway in CMV-Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, requires intracellular phosphorylation to exert its antiviral activity. This process, initiated by a virus-encoded protein kinase and completed by host cell enzymes, represents a critical pathway for the drug's efficacy and a key area of study for understanding antiviral resistance. This technical guide provides a comprehensive overview of the ganciclovir sodium phosphorylation pathway in CMV-infected cells, detailing the molecular players, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and associated workflows.
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that exhibits potent activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[1] Its therapeutic action is dependent on its conversion to the active triphosphate form, which then interferes with viral DNA synthesis.[2] This activation is a multi-step process that begins with a crucial phosphorylation event catalyzed by a viral-specific enzyme, ensuring that the drug is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells.[2]
The Ganciclovir Phosphorylation Pathway
The conversion of ganciclovir to its active triphosphate metabolite occurs in three sequential phosphorylation steps:
-
Monophosphorylation: In CMV-infected cells, the initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate (GCV-MP). This reaction is catalyzed by the viral protein kinase pUL97.[1] The UL97 gene product is a serine/threonine protein kinase that, in addition to its roles in viral replication, possesses the unique ability to phosphorylate ganciclovir.[3] This initial phosphorylation is a critical determinant of ganciclovir's selective toxicity for CMV-infected cells.[2]
-
Diphosphorylation: Following its formation, GCV-MP is further phosphorylated to ganciclovir diphosphate (GCV-DP). This step is carried out by the host cellular enzyme guanylate kinase (GMPK).[4][5] GMPK recognizes GCV-MP as a substrate, although less efficiently than its natural substrate, guanosine monophosphate (GMP).[6]
-
Triphosphorylation: The final phosphorylation step, the conversion of GCV-DP to the active ganciclovir triphosphate (GCV-TP), is mediated by various cellular kinases, including phosphoglycerate kinase.[7]
Once formed, GCV-TP acts as a competitive inhibitor of the viral DNA polymerase (pUL54), competing with the natural substrate deoxyguanosine triphosphate (dGTP).[2] Incorporation of GCV-TP into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[2]
Signaling Pathway Diagram
Caption: Ganciclovir phosphorylation pathway in CMV-infected cells.
Quantitative Data
The following tables summarize the available quantitative data related to the ganciclovir phosphorylation pathway and its antiviral activity. It is important to note that specific kinetic parameters (Km and Vmax) for each phosphorylation step are not consistently reported in the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source |
| CMV UL97 Kinase | ATP | 2 µM | Not Reported | [3] |
| CMV UL97 Kinase | GTP | 4 µM | Not Reported | [3] |
| Guanylate Kinase | Ganciclovir-MP | Not Reported | Not Reported | - |
| Cellular Kinases | Ganciclovir-DP | Not Reported | Not Reported | - |
Table 2: Intracellular Concentration and Half-life of Ganciclovir Triphosphate
| Parameter | Value | Cell Type | Source |
| Intracellular Half-life | 16.5 - 24 hours | CMV-infected cells | - |
Table 3: Antiviral Activity (IC50) of Ganciclovir
| Assay Type | IC50 Range (µM) | Virus Strain(s) | Source |
| Plaque Reduction Assay | 2.88 (mean) | 19 drug-sensitive clinical isolates | [8][9] |
| Plaque Reduction Assay | < 6 | Drug-sensitive clinical isolates | [8] |
| Plaque Reduction Assay | 6 - 8 | Partially resistant clinical isolates | [8] |
| Plaque Reduction Assay | > 12 | Resistant clinical isolates | [8] |
| Flow Cytometry | 4.32 (mean) | 19 drug-sensitive clinical isolates | [8][9] |
| Flow Cytometry | 1.14 - 6.66 | 19 drug-sensitive clinical isolates | [8][9] |
| Flow Cytometry | 8.48 - 9.79 | Partially resistant clinical isolates | [8] |
| Flow Cytometry | > 96 | Resistant clinical isolates | [8] |
| Flow Cytometry | 1.7 | AD169 strain | [10] |
| Flow Cytometry | > 12 | D6/3/1 strain (resistant) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ganciclovir phosphorylation pathway and its effects.
In Vitro Kinase Assay for UL97
This protocol describes the expression and purification of recombinant UL97 kinase and its use in an in vitro phosphorylation assay.
Workflow Diagram
Caption: Workflow for in vitro UL97 kinase assay.
Methodology
-
Recombinant UL97 Expression and Purification:
-
Clone the full-length UL97 gene into a suitable bacterial expression vector (e.g., pGEX or pET series).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant UL97 protein using an appropriate affinity chromatography method based on the tag used in the expression vector (e.g., GST-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Elute the purified protein and dialyze against a storage buffer. Confirm purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
-
In Vitro Kinase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Set up the kinase reaction in a microcentrifuge tube by adding the following components:
-
Purified recombinant UL97 protein (e.g., 100-500 ng)
-
[³H]-Ganciclovir (as the substrate)
-
ATP (e.g., 100 µM)
-
Reaction buffer to the final volume.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to chelate Mg²⁺ or by heating.
-
-
Analysis of Phosphorylation:
-
Separate the reaction products (unreacted ganciclovir and [³H]GCV-MP) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
For TLC, spot the reaction mixture onto a TLC plate and develop it in a suitable solvent system.
-
For HPLC, inject the reaction mixture onto a suitable column (e.g., C18 reverse-phase) and elute with an appropriate mobile phase.[9][11][12]
-
Detect and quantify the amount of [³H]GCV-MP formed using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.
-
Measurement of Intracellular Ganciclovir Phosphates by HPLC
This protocol outlines a method for extracting and quantifying ganciclovir and its phosphorylated forms from CMV-infected cells.[9][11][12]
Workflow Diagram
Caption: Workflow for HPLC analysis of intracellular ganciclovir phosphates.
Methodology
-
Cell Culture and Treatment:
-
Seed human foreskin fibroblasts (HFF) or other susceptible cells in culture plates.
-
Infect the cells with CMV at a defined multiplicity of infection (MOI).
-
After a suitable incubation period to allow for viral gene expression, treat the cells with a known concentration of ganciclovir.
-
-
Extraction of Intracellular Metabolites:
-
At desired time points, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells by adding a cold extraction solution (e.g., 0.5 M perchloric acid).
-
Scrape the cells and collect the lysate.
-
Neutralize the extract with a solution like potassium carbonate.
-
Centrifuge to pellet the precipitated proteins and cell debris.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered extract onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV or fluorescence detector.[9][11][12]
-
Use an ion-pairing agent (e.g., tetrabutylammonium phosphate) in the mobile phase to achieve separation of the phosphorylated forms.
-
Develop a gradient elution method to separate ganciclovir, GCV-MP, GCV-DP, and GCV-TP.
-
Quantify the concentration of each compound by comparing the peak areas to those of known standards.
-
CMV Plaque Reduction Assay
This assay is a functional method to determine the susceptibility of CMV isolates to antiviral drugs like ganciclovir.[13][14][15]
Workflow Diagram
Caption: Workflow for CMV plaque reduction assay.
Methodology
-
Cell Plating:
-
Seed susceptible cells (e.g., HFFs) in multi-well plates (e.g., 24-well plates) and grow them to confluence.
-
-
Virus Inoculation:
-
Prepare serial dilutions of the CMV stock.
-
Remove the culture medium from the confluent cell monolayers and inoculate with a standardized amount of virus (e.g., 100-200 plaque-forming units (PFU) per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Drug Treatment and Overlay:
-
Prepare serial dilutions of ganciclovir in a semi-solid overlay medium (e.g., medium containing 0.5% methylcellulose or agarose).
-
Remove the viral inoculum and add the ganciclovir-containing overlay to the wells. Include control wells with no drug.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until distinct plaques are visible in the control wells.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
Ganciclovir Susceptibility Testing by Flow Cytometry
This method offers a more rapid assessment of ganciclovir susceptibility compared to the plaque reduction assay.[8][9][10][16][17][18]
Workflow Diagram
References
- 1. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-Derived Cytomegaloviruses with Different Ganciclovir Sensitivities from UL97 Mutation Retain Their Replication Efficiency and Some Kinase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND ENANTIOSELECTIVITY OF CYCLOPROPAVIR PHOSPHATES FOR CELLULAR GMP KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of GMP kinase in complex with ganciclovir monophosphate and Ap5G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid ganciclovir susceptibility assay using flow cytometry for human cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric determination of ganciclovir susceptibilities of human cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation of ganciclovir phosphonate by cellular GMP kinase determines the stereoselectivity of anti-human cytomegalovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Ganciclovir Sodium: An In-Depth Technical Guide to its Antiviral Spectrum Beyond Cytomegalovirus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent renowned for its clinical efficacy against human cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its antiviral activity extends to a broader range of herpesviruses, a facet critical for understanding its full therapeutic potential and for the development of novel antiviral strategies. This technical guide provides a comprehensive overview of the antiviral spectrum of Ganciclovir Sodium beyond CMV, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Antiviral Spectrum and Potency
Ganciclovir exhibits inhibitory activity against several members of the Herpesviridae family. Its efficacy is contingent on the virus's ability to phosphorylate the prodrug to its active triphosphate form. The in vitro potency of ganciclovir against various human herpesviruses is summarized in the table below, presenting 50% inhibitory concentration (IC50) or effective concentration (EC50) values from various studies. These values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.
| Virus Family | Virus | Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Alphaherpesvirinae | Herpes Simplex Virus-1 (HSV-1) | KOS | Human Embryonic Lung Fibroblasts | Plaque Reduction | 0.07 (as E-GCV) | [1] |
| Herpes Simplex Virus-2 (HSV-2) | G | Human Embryonic Lung Fibroblasts | Plaque Reduction | Not specified | [1] | |
| Varicella-Zoster Virus (VZV) | Ellen | Human Embryonic Lung Fibroblasts | Plaque Reduction | Not specified | [1] | |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | P3HR-1 | P3HR-1 cells | qPCR | 0.57 ± 0.42 | [2] |
| Human Herpesvirus 8 (HHV-8) | BCBL-1 cells | qPCR | 0.97 | [2] | ||
| Betaherpesvirinae | Human Herpesvirus 6A (HHV-6A) | U1102 | MT-4 cells | qPCR | 4.9 ± 1.5 | [2] |
| Human Herpesvirus 6B (HHV-6B) | Z29 | MT-4 cells | qPCR | 5.2 ± 1.8 | [2] |
Note: IC50/EC50 values can vary depending on the viral strain, cell line, and assay method used. E-GCV refers to an elaidic acid ester of ganciclovir.
Mechanism of Action: Viral-Specific Activation
The selective antiviral activity of ganciclovir is primarily due to its initial phosphorylation by virus-encoded kinases, which is the rate-limiting step in its activation.[3] This initial phosphorylation to ganciclovir-monophosphate is followed by subsequent phosphorylations by cellular kinases to form the active ganciclovir-triphosphate.[3][4] Ganciclovir-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[4][5]
The specific viral kinases responsible for the initial phosphorylation of ganciclovir vary among the different herpesviruses.
Signaling Pathway for Ganciclovir Activation and Action
Caption: Ganciclovir activation and mechanism of action in herpesvirus-infected cells.
-
Herpes Simplex Virus (HSV-1 and HSV-2): The viral thymidine kinase (TK) is responsible for the initial phosphorylation of ganciclovir.[3]
-
Varicella-Zoster Virus (VZV): Both the viral protein kinase (PK) and thymidine kinase (TK) can phosphorylate ganciclovir.
-
Epstein-Barr Virus (EBV): During the lytic phase of replication, the EBV-encoded protein kinase (EBV-PK), the product of the BGLF4 gene, phosphorylates ganciclovir.[6][7][8]
-
Human Herpesvirus 6 (HHV-6): The U69 protein kinase is the viral enzyme that mediates the initial phosphorylation of ganciclovir.
-
Human Herpesvirus 8 (HHV-8): HHV-8 possesses two enzymes capable of phosphorylating ganciclovir: a thymidine kinase (encoded by ORF21) and a phosphotransferase (encoded by ORF36).
Experimental Protocols
Accurate determination of the in vitro antiviral activity of ganciclovir is crucial for research and drug development. The following are detailed methodologies for two common assays used to assess antiviral efficacy.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold-standard phenotypic method for determining the susceptibility of cytopathic viruses like herpesviruses to antiviral drugs.[9][10]
Objective: To determine the concentration of ganciclovir that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV, MRC-5 for VZV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Overlay medium (e.g., cell culture medium containing 1.2% methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.3% crystal violet in 20% ethanol)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the susceptible host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Drug Dilution: Prepare serial dilutions of ganciclovir in cell culture medium. The concentration range should bracket the expected EC50 value. Include a no-drug control.
-
Virus Inoculation: When the cell monolayer is confluent, remove the culture medium. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with phosphate-buffered saline (PBS). Add the prepared ganciclovir dilutions to the respective wells.
-
Overlay: Add an equal volume of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days for HSV and 7-10 days for VZV).
-
Fixation and Staining: After the incubation period, remove the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis to find the concentration that results in a 50% reduction.
Quantitative PCR (qPCR)-Based Antiviral Assay
This assay measures the reduction in viral DNA levels in the presence of an antiviral drug and is a more rapid and high-throughput alternative to the PRA.[11][12]
Objective: To determine the concentration of ganciclovir that reduces the amount of viral DNA by 50% (IC50).
Materials:
-
Susceptible host cell line
-
Cell culture medium
-
Virus stock
-
This compound stock solution
-
Multi-well cell culture plates (e.g., 96-well plates)
-
DNA extraction kit
-
qPCR primers and probe specific for a viral gene
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and incubate until confluent.
-
Drug Dilution and Treatment: Prepare serial dilutions of ganciclovir in cell culture medium and add them to the cell monolayers.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
DNA Extraction: At the end of the incubation period, harvest the total DNA from each well using a DNA extraction kit. This can be from the cell lysate, supernatant, or both, depending on the virus.
-
qPCR: Perform qPCR using primers and a probe specific for a target viral gene. Also, include primers and a probe for a host housekeeping gene to normalize for the amount of cellular DNA.
-
Data Analysis: Determine the viral DNA copy number in each sample. Normalize the viral DNA copy number to the host cell DNA copy number. Calculate the percentage of inhibition of viral DNA replication for each ganciclovir concentration compared to the no-drug control. The IC50 is the concentration of ganciclovir that causes a 50% reduction in the normalized viral DNA copy number.
Experimental Workflow for Antiviral Susceptibility Testing
Caption: Workflow for determining the in vitro antiviral activity of Ganciclovir.
Conclusion
This compound possesses a significant antiviral activity against a range of human herpesviruses beyond its primary indication for CMV. This activity is fundamentally linked to the presence of virus-specific kinases capable of initiating its phosphorylation cascade. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ganciclovir and to develop next-generation antiviral agents with improved efficacy and broader spectrums of activity. Understanding the nuances of its mechanism of action against different herpesviruses is paramount for its rational use in clinical settings and for overcoming the challenges of antiviral resistance.
References
- 1. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 6. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epstein-Barr virus (EBV)-encoded protein kinase, EBV-PK, but not the thymidine kinase (EBV-TK), is required for ganciclovir and acyclovir inhibition of lytic viral production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A direct quantitative PCR-based measurement of herpes simplex virus susceptibility to antiviral drugs and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ganciclovir Sodium: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir Sodium is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely utilized as a potent antiviral agent against members of the Herpesviridae family, particularly Cytomegalovirus (CMV). It is a crucial therapeutic option for treating and preventing CMV infections in immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Molecular Structure
This compound is the monosodium salt of ganciclovir. The presence of the sodium salt enhances its solubility in aqueous solutions for intravenous administration.
2D and 3D Representations
The chemical structure of this compound is presented below.
Caption: 2D Chemical Structure of this compound.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | [1] |
| CAS Number | 107910-75-8 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₅NaO₄ | [1] |
| Molecular Weight | 277.21 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 250 °C (decomposition) | [4] |
| Boiling Point | 675 °C at 760 mmHg | [4] |
| Solubility | Water: ≥49.6 mg/mL; DMSO: 5 mg/mL; Ethanol: Insoluble | [5][6] |
| pKa | 2.2 and 9.4 | [7] |
| LogP (predicted) | -1.5 | [8] |
| SMILES | [Na+].OCC(CO)OCN1C=NC2=C1N=C(N)N=C2[O-] | [2] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
A standard shake-flask method is employed to determine the equilibrium solubility of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to flasks containing a known volume of each buffer solution.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw aliquots from each flask at various time points. Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of dissolved this compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa (Potentiometric Titration)
The acid dissociation constants (pKa) of Ganciclovir are determined by potentiometric titration.
-
Sample Preparation: Dissolve an accurately weighed amount of Ganciclovir in a suitable solvent, typically purified water or a co-solvent system if required.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature throughout the experiment.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments. Add the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the inflection points of the curve.
High-Performance Liquid Chromatography (HPLC) for Quantification
A reversed-phase HPLC method is commonly used for the quantification of Ganciclovir.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
-
Standard Preparation: Prepare a series of standard solutions of Ganciclovir of known concentrations in the mobile phase.
-
Sample Analysis: Inject a fixed volume of the sample solution and the standard solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Ganciclovir in the sample by interpolating its peak area on the calibration curve.
Mechanism of Action: Signaling Pathway
Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-specific enzyme, making it selective for infected cells.
Caption: Metabolic activation pathway of Ganciclovir.
Ganciclovir enters the infected cell and is first phosphorylated to Ganciclovir monophosphate by the viral-encoded thymidine kinase (in Herpes Simplex Virus) or the UL97 protein kinase (in CMV).[9][10][11] Cellular kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form.[9][10][11] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11][12] Once incorporated, it leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[11]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and key chemical properties of this compound. The outlined experimental protocols offer a foundation for the analytical characterization of this important antiviral compound. The visualization of its mechanism of action highlights the targeted nature of its therapeutic effect. This information is intended to be a valuable resource for researchers and professionals involved in the development and study of antiviral therapies.
References
- 1. drugs.com [drugs.com]
- 2. Stability of this compound in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCH-042 Stability Study of Ganciclovir in 0.9% Sodium Chloride in Different Types of Containers: Optimization of Resources | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | acyclovir analogue | CMV| CAS# 107910-75-8 | InvivoChem [invivochem.com]
Ganciclovir: A Technical Guide to its Discovery, Development, and Mechanism as an Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Ganciclovir, a pivotal antiviral agent primarily used for the treatment and prevention of Cytomegalovirus (CMV) infections. We delve into the historical context of its discovery, its intricate mechanism of action, and the key preclinical and clinical milestones that defined its development. This guide includes detailed summaries of its pharmacokinetic profile, chemical synthesis, and the mechanisms of viral resistance. Quantitative data are presented in structured tables, and key experimental protocols are detailed to provide a practical resource for the scientific community. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows, adhering to specified technical standards.
Discovery and Historical Context
Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a synthetic acyclic nucleoside analogue of 2'-deoxyguanosine.[1][2] Its development was a significant advancement in antiviral therapy, particularly against herpesviruses. The compound was patented in 1980 and received approval for medical use in 1988, primarily to combat sight-threatening CMV retinitis in immunocompromised patients, a frequent complication of the AIDS epidemic.[3] Its structural similarity to acyclovir allowed it to be investigated as a potent inhibitor of the herpesvirus family, demonstrating significant activity against CMV, a pathogen for which acyclovir has limited efficacy.[2][4]
Mechanism of Action
Ganciclovir is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] Its selectivity for virus-infected cells is a cornerstone of its therapeutic profile.[1]
-
Initial Phosphorylation: Inside a CMV-infected cell, Ganciclovir is first converted to Ganciclovir monophosphate. This crucial step is catalyzed by a virus-encoded protein kinase, UL97.[1][5] This enzyme is significantly more efficient at phosphorylating Ganciclovir than cellular kinases, leading to a selective accumulation of the monophosphate form in infected cells.[1][6]
-
Subsequent Phosphorylation: Cellular kinases, including guanylate kinase and phosphoglycerate kinase, then further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active moiety, Ganciclovir triphosphate (GCV-TP).[3][6]
-
Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase.[2] It gets incorporated into the growing viral DNA chain, and because it lacks a true 3'-hydroxyl group, it causes premature chain termination, effectively halting viral replication.[1][2] The affinity of GCV-TP for viral DNA polymerase is substantially higher than for host cellular DNA polymerases, which contributes to its selective antiviral effect and minimizes host cell toxicity.[1][6]
Chemical Synthesis
The synthesis of Ganciclovir typically involves the alkylation of a protected guanine base with a suitable acyclic side-chain precursor. A common challenge is controlling the regioselectivity of the alkylation, which can occur at either the N-9 (desired) or N-7 position of the purine ring.[7] Modern methods have been optimized to favor the N-9 isomer.[8]
Preclinical Development
In Vitro Antiviral Activity
Ganciclovir has demonstrated potent activity against human herpesviruses, with CMV being particularly sensitive. In vitro activity is typically expressed as the 50% inhibitory concentration (IC50).
Table 1: In Vitro Activity of Ganciclovir against Human Cytomegalovirus (CMV)
| CMV Strain | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| AD169 | Human Embryonic Lung Fibroblasts | 0.5 - 6.3 | [9] |
| Clinical Isolates (Sensitive) | Human Foreskin Fibroblasts | Mean: 4.32 (±1.93) | [10] |
| Clinical Isolates (Sensitive) | Human Foreskin Fibroblasts | Mean: 2.88 (±1.40) | [10] |
| V379354 (Sensitive Isolate) | Human Foreskin Fibroblasts | 3.27 - 5.52 |[11] |
Animal Models
Animal studies were crucial for establishing the in vivo efficacy and safety profile of Ganciclovir prior to human trials.
Table 2: Efficacy of Ganciclovir in Animal Models of CMV Infection
| Animal Model | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|
| Immunosuppressed BALB/c Mice (MCMV) | 12.5, 25, or 50 mg/kg/day IP for 5 days | 90-100% survival at 14 days vs. 15% for placebo.[12] | [12] |
| BALB/c Mice (MCMV-induced hearing loss) | IP injection twice daily for 14 days | Protected against hearing loss; significantly decreased viral load.[13] | [13] |
| SCID Mice with Human Retinal Tissue Implants (HCMV) | Systemic Ganciclovir | Significantly suppressed CMV replication in human retinal tissue.[14] | [14] |
| Murine Renal Allograft Model (MCMV) | Prophylaxis for 14 days post-transplant | Improved allograft damage scores and reduced immune infiltrates.[15] |[15] |
Clinical Development and Efficacy
Clinical trials have firmly established Ganciclovir's role in managing CMV disease, especially in immunocompromised populations such as patients with AIDS and organ transplant recipients.
Treatment of CMV Retinitis in AIDS Patients
A landmark study demonstrated the efficacy of intravenous Ganciclovir in delaying the progression of CMV retinitis.
Table 3: Efficacy of Intravenous Ganciclovir for CMV Retinitis in AIDS Patients
| Study Group | Number of Patients | Median Time to Progression | P-value | Reference |
|---|---|---|---|---|
| Immediate IV Ganciclovir | 13 | 49.5 days | 0.001 | [16] |
| Deferred Treatment | 22 | 13.5 days | |[16] |
An intraocular implant releasing Ganciclovir was also developed, showing even longer times to progression.
Table 4: Efficacy of Ganciclovir Intraocular Implant for CMV Retinitis
| Study Group | Number of Patients | Median Time to Progression | P-value | Reference |
|---|---|---|---|---|
| Immediate Implant | 14 | 226 days | < 0.0001 | [17] |
| Deferred Treatment | 16 | 15 days | |[17] |
Prophylaxis in Transplant Recipients
Oral Ganciclovir proved effective in preventing CMV disease in high-risk solid-organ transplant recipients.
Table 5: Efficacy of Oral Ganciclovir for CMV Prophylaxis in Liver Transplant Recipients
| Study Group | Number of Patients | 6-Month Incidence of CMV Disease | P-value | Reference |
|---|---|---|---|---|
| Oral Ganciclovir (1000 mg 3x daily) | 150 | 4.8% | < 0.001 | [18] |
| Placebo | 154 | 18.9% | |[18] |
Pharmacokinetics and Metabolism
The pharmacokinetic properties of Ganciclovir are characterized by low oral bioavailability, necessitating intravenous administration for induction therapy or the use of its prodrug, Valganciclovir, for improved oral absorption.
Table 6: Key Pharmacokinetic Parameters of Ganciclovir and Valganciclovir
| Parameter | Ganciclovir (Oral) | Ganciclovir (IV) | Valganciclovir (Oral Prodrug) | Reference(s) |
|---|---|---|---|---|
| Bioavailability | 5% (fasting), 6-9% (with food) | 100% (by definition) | ~60% (with food) | [4][19] |
| Plasma Half-life (Normal Renal Function) | 3.1 - 5.5 hours | 2.5 - 3.6 hours | ~4.1 hours (as Ganciclovir) | [4][19][20] |
| Plasma Half-life (Renal Impairment) | 15.7 - 18.2 hours | 9 - 30 hours | Markedly increased | [4][20] |
| Plasma Protein Binding | 1-2% | 1-2% | 1-2% | [19] |
| Metabolism | Little to no metabolism | Little to no metabolism | Rapidly hydrolyzed to Ganciclovir | [4][19] |
| Primary Route of Elimination | Renal excretion (~90% unchanged) | Renal excretion (~90% unchanged) | Renal excretion (as Ganciclovir) |[4] |
Mechanisms of Resistance
The prolonged use of Ganciclovir can lead to the emergence of resistant CMV strains, posing a significant clinical challenge. Resistance is primarily associated with mutations in two key viral genes.[21]
-
UL97 Gene Mutations: This is the most common mechanism.[21][22] Mutations in the UL97 viral kinase gene reduce the efficiency of the initial, critical phosphorylation of Ganciclovir to its monophosphate form.[5] This significantly decreases the intracellular concentration of active GCV-TP.[21]
-
UL54 Gene Mutations: Mutations in the UL54 gene, which encodes the viral DNA polymerase, are less common but can confer higher levels of resistance.[21][23] These mutations alter the enzyme's structure, reducing its affinity for GCV-TP, thereby allowing dGTP to outcompete the inhibitor.[21] UL54 mutations can also confer cross-resistance to other antiviral agents like Cidofovir and Foscarnet.[24]
Key Experimental Protocols
Plaque Reduction Assay for Ganciclovir Susceptibility
This assay is considered the "gold standard" for phenotypic resistance testing.[21]
-
Objective: To determine the concentration of Ganciclovir required to reduce the number of viral plaques (zones of infected cells) by 50% (IC50).
-
Methodology:
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of a clinical or laboratory CMV isolate.
-
Drug Application: After a viral adsorption period (e.g., 90 minutes), the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing serial dilutions of Ganciclovir. A no-drug control is included.
-
Incubation: Plates are incubated for an extended period (typically 7-14 days) to allow for the formation of visible viral plaques.
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The number of plaques in each well is counted under a microscope.
-
IC50 Calculation: The plaque counts are plotted against the drug concentration, and the IC50 value is calculated using regression analysis. An IC50 >6 µM is often considered indicative of resistance.[10][21]
-
Flow Cytometry-Based Susceptibility Assay
This is a more rapid alternative to the plaque reduction assay.[11]
-
Objective: To determine Ganciclovir susceptibility by quantifying the inhibition of viral immediate-early (IE) antigen expression.
-
Methodology:
-
Cell Culture and Infection: HFF cells are seeded in multi-well plates and infected with the CMV isolate in the presence of serial dilutions of Ganciclovir.
-
Incubation: Plates are incubated for a shorter period, typically 96 hours post-infection.[11][25]
-
Cell Preparation: Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular antigens.
-
Immunostaining: Cells are stained with a fluorochrome-labeled monoclonal antibody specific for a CMV immediate-early antigen (e.g., IE1).
-
Flow Cytometry Analysis: The percentage of fluorescent (antigen-positive) cells is determined for each drug concentration using a flow cytometer.
-
IC50 Calculation: The percentage of antigen-positive cells is normalized to the no-drug control, and the IC50 is calculated as the drug concentration that reduces the percentage of positive cells by 50%.[11]
-
Conclusion
Ganciclovir remains a cornerstone in the management of CMV disease. Its discovery and development represent a triumph of targeted antiviral therapy, leveraging a deep understanding of viral enzymology to achieve selective toxicity. While challenges such as low oral bioavailability and the emergence of resistance persist, the development of the prodrug Valganciclovir has significantly improved clinical utility. The foundational knowledge gained from the study of Ganciclovir continues to inform the development of new anti-CMV agents and strategies for managing drug resistance, ensuring its enduring legacy in the field of infectious disease.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 13. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ganciclovir prophylaxis improves late murine cytomegalovirus-induced renal allograft damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, controlled study of intravenous ganciclovir therapy for cytomegalovirus peripheral retinitis in patients with AIDS. AIDS Clinical Trials Group and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of cytomegalovirus retinitis with an intraocular sustained-release ganciclovir implant. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomised trial of efficacy and safety of oral ganciclovir in the prevention of cytomegalovirus disease in liver-transplant recipients. The Oral Ganciclovir International Transplantation Study Group [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Clinical pharmacokinetics of ganciclovir in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Interaction of Ganciclovir Sodium with Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent, particularly effective against human cytomegalovirus (HCMV), a member of the herpesvirus family. Its therapeutic efficacy hinges on its selective interaction with viral DNA polymerase, an essential enzyme for viral replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between Ganciclovir Sodium and viral DNA polymerase, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Mechanism of Action: From Prodrug to Active Inhibitor
Ganciclovir is administered as a prodrug and must undergo intracellular phosphorylation to exert its antiviral effect. This multi-step activation process is a key determinant of its selectivity for virus-infected cells.
-
Initial Phosphorylation by Viral Kinase: In cells infected with herpesviruses such as HCMV, Ganciclovir is first phosphorylated to Ganciclovir monophosphate. This initial and rate-limiting step is catalyzed by a virus-encoded protein kinase, UL97 in the case of HCMV.[1][2] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to efficiently recognize and phosphorylate Ganciclovir. This selective phosphorylation in infected cells leads to a significant accumulation of the monophosphate derivative.
-
Conversion to Triphosphate by Cellular Kinases: Following the initial phosphorylation, cellular kinases, including guanylate kinase and phosphoglycerate kinase, further phosphorylate Ganciclovir monophosphate to its diphosphate and ultimately to its active triphosphate form, Ganciclovir triphosphate (GCV-TP).[1][3]
The activated GCV-TP is the key molecule that directly interacts with and inhibits the viral DNA polymerase.
Interaction with Viral DNA Polymerase: A Dual-Pronged Attack
GCV-TP disrupts viral DNA replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and incorporation into the nascent viral DNA chain, leading to chain termination.
Competitive Inhibition
GCV-TP is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). This structural mimicry allows GCV-TP to act as a competitive inhibitor of the viral DNA polymerase.[4] It competes with dGTP for the active site of the polymerase, thereby reducing the rate of viral DNA synthesis. The selectivity of Ganciclovir is underscored by the significantly higher affinity of GCV-TP for the viral DNA polymerase compared to cellular DNA polymerases.
DNA Chain Termination
In addition to competitive inhibition, GCV-TP can be incorporated into the growing viral DNA strand in place of dGTP.[4] Although Ganciclovir possesses a 3'-hydroxyl group, its incorporation into the DNA chain leads to a significant slowing and eventual termination of DNA elongation. This is because the acyclic nature of the sugar moiety in Ganciclovir, once incorporated, presents a suboptimal structure for the polymerase to continue adding nucleotides, effectively halting further replication of the viral genome.
Quantitative Analysis of Ganciclovir's Interaction with DNA Polymerases
The efficacy and selectivity of Ganciclovir can be quantified by examining its inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against both viral and cellular DNA polymerases.
| Parameter | HCMV DNA Polymerase | Human DNA Polymerase α | Reference |
| Ki for GCV-TP (nM) | 22 | 146 | [5] |
| Enzyme | Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Reference |
| Wild-Type HCMV Pol | dGTP | 0.23 ± 0.03 | 0.081 ± 0.003 | [6] |
| Wild-Type HCMV Pol | GCV-TP | 0.65 ± 0.09 | 0.011 ± 0.0004 | [6] |
| Cell Line | Virus | Assay Type | IC50 (μM) | Reference |
| Human Embryonic Lung Fibroblasts | HCMV (AD169) | Plaque Reduction | 0.9 | [7] |
| Lymphoblastoid Cells | HCMV (AD169) | Viral Replication Inhibition | ~20 mg/liter (~78 μM) for complete inhibition | [7] |
Experimental Protocols
In Vitro Viral DNA Polymerase Inhibition Assay (Steady-State Kinetics)
This biochemical assay is fundamental for determining the kinetic parameters of GCV-TP's interaction with viral DNA polymerase.
Objective: To determine the inhibition constant (Ki) of GCV-TP for viral DNA polymerase.
Materials:
-
Purified recombinant viral DNA polymerase (e.g., HCMV UL54)
-
Ganciclovir triphosphate (GCV-TP)
-
Deoxyguanosine triphosphate (dGTP) and other dNTPs (dATP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dGTP or [³H]dGTP)
-
Primer-template DNA substrate (e.g., a synthetic oligonucleotide with a defined sequence)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and bovine serum albumin)
-
Stop solution (containing EDTA)
-
Scintillation fluid and counter, or filter-binding apparatus and filters
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of the primer-template DNA, and a fixed concentration of the viral DNA polymerase.
-
Inhibitor and Substrate Addition: Add varying concentrations of GCV-TP to the reaction tubes. Also, add a range of concentrations of the natural substrate, dGTP (including the radiolabeled dNTP).
-
Initiation and Incubation: Initiate the polymerase reaction by transferring the tubes to a 37°C water bath. Allow the reaction to proceed for a predetermined time, ensuring that the product formation is within the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification of DNA Synthesis:
-
Filter-Binding Assay: Spot the reaction mixture onto DE81 filters. Wash the filters extensively with a phosphate buffer to remove unincorporated dNTPs. The amount of incorporated radiolabeled dNTP, which is proportional to the amount of DNA synthesized, is then quantified using a scintillation counter.
-
Gel Electrophoresis: Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis. The amount of elongated primer can be quantified using a phosphorimager.
-
-
Data Analysis: Plot the reaction velocity (rate of dNTP incorporation) against the substrate concentration (dGTP) for each concentration of the inhibitor (GCV-TP). Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition) to determine the Km for dGTP and the Ki for GCV-TP.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the overall ability of Ganciclovir to inhibit viral replication in a cellular context.
Objective: To determine the 50% inhibitory concentration (IC50) of Ganciclovir.
Materials:
-
Susceptible host cells (e.g., human foreskin fibroblasts for HCMV)
-
Viral stock with a known titer
-
This compound
-
Cell culture medium and supplements
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Methodology:
-
Cell Seeding: Seed the host cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a viral adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of Ganciclovir.
-
Overlay and Incubation: After a short incubation with the drug, replace the medium with an overlay medium containing the same concentrations of Ganciclovir. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Plaque Visualization: Incubate the plates for a period sufficient for plaque formation (typically several days). Then, fix the cells and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of Ganciclovir that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizing the Molecular Interactions and Experimental Workflow
Ganciclovir's Mechanism of Action
Caption: The metabolic activation of Ganciclovir and its subsequent inhibition of viral DNA polymerase.
Experimental Workflow for Ganciclovir Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of Ganciclovir.
Conclusion
The interaction of this compound with viral DNA polymerase is a highly specific and multi-faceted process that forms the basis of its clinical utility. Its selective activation in virus-infected cells and its potent, dual-action inhibition of the viral DNA polymerase make it a cornerstone in the management of HCMV infections. A thorough understanding of its mechanism of action, supported by quantitative kinetic data and robust experimental methodologies, is crucial for the ongoing development of novel antiviral therapies and for optimizing the use of existing agents in the clinic. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of antiviral therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]
- 5. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
In Vitro Antiviral Activity of Ganciclovir Sodium Against Herpes Simplex Virus Type 1 (HSV-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Ganciclovir Sodium against Herpes Simplex Virus Type 1 (HSV-1). It is designed to be a valuable resource for researchers, scientists, and professionals involved in antiviral drug development. This document delves into the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms of its action.
Quantitative Efficacy of this compound against HSV-1
Ganciclovir is a potent inhibitor of herpes family viruses, including HSV-1.[1][2] Its efficacy is demonstrated by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The cytotoxic concentration (CC50), the concentration that results in 50% cell death, is also a critical parameter for assessing the selectivity of an antiviral compound. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.
The in vitro activity of Ganciclovir against various HSV-1 strains has been determined in multiple studies. The IC50 values can vary depending on the specific viral strain and the cell line used for the assay.[3][4]
| Parameter | Value | Virus Strain(s) | Cell Line | Reference |
| IC50 | 0.05 - 0.13 µg/mL (0.2 - 0.5 µM) | 3 reference isolates of HSV-1 | Vero cells | [3] |
| IC50 | 0.06 - 0.13 µg/mL | Isolated clinical ocular strains of HSV-1 | Not Specified | [3] |
| IC50 | 0.59 µg/mL (mean) | Low passage clinical isolates of HSV | Not Specified | [3] |
| IC50 | 0.061 µg/mL | McKrae strain of HSV-1 | Not Specified | [3] |
| IC50 | 0.40 ± 0.02 to 1.59 ± 0.14 μM | 12 strains of acyclovir-susceptible HSV-1 | Not Specified | [4][5] |
| IC50 | 93.00 ± 9.64 μM | Acyclovir-resistant HSV-1 strain | Not Specified | [4][5] |
| IC50 | 5.2 μM | Feline herpesvirus type-1 (FHV-1) | Not Specified | [2][6][7] |
| CC50 | 230 µg/mL | Not Applicable | Vero cells | [3] |
| CC50 | 92.91 ± 8.92 μM | Not Applicable | Not Specified | [4][5] |
| CC50 | 5 µM | Not Applicable | CEM cells | [8] |
| CC50 | 30 µM | Not Applicable | Human bone marrow cells | [8] |
| CC50 | 5.86 µM | Not Applicable | RG2TK+ cells (HSV1-tk gene overexpressing) | [8] |
Mechanism of Action of this compound
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine.[9][10] Its antiviral activity is dependent on its conversion to the active triphosphate form.[1][11] This process is initiated by a viral-encoded enzyme, thymidine kinase (TK), which is present in HSV-infected cells.[9][12] Host cell kinases then further phosphorylate the monophosphate to the di- and triphosphate forms.[1][11][12]
Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[9][10] Incorporation of ganciclovir triphosphate into the growing viral DNA chain leads to premature chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides.[10] This effectively halts viral DNA replication.[1][10][13] The selectivity of ganciclovir is attributed to its preferential phosphorylation in virus-infected cells and its higher affinity for viral DNA polymerase over cellular DNA polymerases.[1][10][11]
Caption: Mechanism of action of this compound against HSV-1.
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like this compound. The following are detailed methodologies for key experiments.
Cell Culture and Virus Propagation
-
Cell Lines: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) are commonly used for HSV-1 propagation and antiviral assays.[3][14][15][16]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) is a typical growth medium.[14][15][16]
-
Virus Strains: A variety of HSV-1 strains can be used, including laboratory-adapted strains (e.g., KOS, McKrae) and clinical isolates.[3][17]
-
Virus Titration: Viral titers are determined by plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).[18]
Cytotoxicity Assay (CCK-8 or MTT Assay)
This assay determines the concentration of the drug that is toxic to the host cells.
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[15]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[19]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well according to the manufacturer's protocol.[5][15]
-
Incubation and Measurement: Incubate for the time specified by the manufacturer. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting cell viability against drug concentration and using regression analysis.[15]
Plaque Reduction Assay
This is the gold standard method for evaluating the antiviral activity of a compound against plaque-forming viruses like HSV-1.[18][20]
-
Cell Seeding: Seed Vero cells in 12- or 24-well plates to form a confluent monolayer.[14][16]
-
Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C to allow for viral adsorption.[15][21]
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).[18] Add an overlay medium (e.g., DMEM containing 1.2% methylcellulose) containing serial dilutions of this compound.[15][21]
-
Incubation: Incubate the plates for 2 to 3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[14][21]
-
Staining: Remove the overlay medium and fix the cells with a fixative solution (e.g., 100% methanol).[18] Stain the cells with a staining solution (e.g., 1% crystal violet) to visualize the plaques.[14][18]
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[15]
Quantitative Polymerase Chain Reaction (qPCR)
qPCR can be used to quantify the reduction in viral DNA levels as a measure of antiviral activity.[22]
-
Experimental Setup: Perform a plaque reduction assay as described above, but instead of staining for plaques, collect the cell culture supernatant or cell lysates at a specific time point post-infection (e.g., 24 or 48 hours).[15][22]
-
DNA Extraction: Extract viral DNA from the collected samples using a commercial virus DNA/RNA extraction kit.[15][23]
-
qPCR Reaction: Set up the qPCR reaction using a master mix, specific primers and probes for a conserved HSV-1 gene (e.g., glycoprotein G or capsid scaffold protein gene), and the extracted DNA.[22][24]
-
Thermocycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.[22][24]
-
Data Analysis: Determine the cycle threshold (Cq) values for each sample. The reduction in viral DNA copies in the drug-treated samples compared to the virus control is used to calculate the antiviral activity. The IC50 can be determined as the drug concentration that reduces the viral DNA copy number by 50%.[22]
Caption: General experimental workflow for assessing antiviral activity.
HSV-1 Replication and Relevant Cellular Signaling Pathways
The lytic replication cycle of HSV-1 is a highly regulated process that involves the coordinated expression of viral genes and the manipulation of host cell machinery.[25][26] Upon entry into the host cell, the viral DNA is transported to the nucleus where transcription and replication occur.[25][27] The expression of viral genes follows a temporal cascade of immediate-early, early, and late genes.[26]
HSV-1 infection can modulate various cellular signaling pathways to create a favorable environment for its replication. For instance, the Wnt/β-catenin signaling pathway has been shown to be important for HSV-1 productive infection.[28] Inhibition of this pathway can lead to a decrease in HSV-1 replication.[28] Additionally, HSV-1 has been shown to interact with and modulate pathways involved in the cellular DNA damage response.[25]
Caption: Simplified HSV-1 lytic replication cycle and the target of Ganciclovir.
This technical guide provides a foundational understanding of the in vitro antiviral activity of this compound against HSV-1. The presented data and protocols can serve as a valuable resource for designing and interpreting experiments in the field of antiviral research and development.
References
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
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- 5. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:107910-75-8 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 11. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of ganciclovir [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaquing of Herpes Simplex Viruses [jove.com]
- 17. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wechat.promega.com.cn [wechat.promega.com.cn]
- 24. youseq.com [youseq.com]
- 25. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Regulation of herpes simplex virus type 1 latency-reactivation cycle and ocular disease by cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir Sodium's Role in Inhibiting Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which ganciclovir sodium inhibits the replication of herpesviruses. It details the bioactivation cascade, the targeted inhibition of viral DNA polymerase, and the consequential termination of viral genome synthesis. This document summarizes key quantitative data, presents detailed experimental protocols for assessing antiviral activity, and visualizes the critical pathways and workflows.
Mechanism of Action
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent effective against several members of the Herpesviridae family.[1][2] Its therapeutic efficacy relies on its selective conversion to an active triphosphate form within virus-infected cells, which then acts as a competitive inhibitor of the viral DNA polymerase.[1][3]
Bioactivation Cascade: A Multi-Step Phosphorylation
The antiviral activity of ganciclovir is contingent upon its intracellular phosphorylation to ganciclovir triphosphate. This process occurs in three sequential steps, with the initial phosphorylation being the rate-limiting and selectivity-determining step.[4]
-
Monophosphorylation: In cells infected with Cytomegalovirus (CMV) or Epstein-Barr virus (EBV), the viral protein kinase, UL97 (for CMV) or a host-encoded deoxyguanosine kinase (for EBV), catalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate.[4][5] For Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV), the viral thymidine kinase is responsible for this first phosphorylation.[3][4] This initial step is crucial for the drug's selectivity, as these viral kinases are significantly more efficient at phosphorylating ganciclovir than host cellular kinases.[1]
-
Diphosphorylation: Cellular guanylate kinase then converts ganciclovir monophosphate to ganciclovir diphosphate.[2][4]
-
Triphosphorylation: Subsequently, cellular kinases, including phosphoglycerate kinase, catalyze the final phosphorylation step to yield the active ganciclovir triphosphate.[2][4]
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacodynamics of Ganciclovir Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ganciclovir sodium, a cornerstone antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections. This document delves into the core principles of its mechanism of action, antiviral activity in vitro and in vivo, and the molecular basis of resistance. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.
Mechanism of Action
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that requires intracellular phosphorylation to exert its antiviral activity.[1][2][3] Its selective action against CMV-infected cells is primarily due to the initial phosphorylation step being catalyzed by a virus-encoded protein kinase, UL97.[4]
Once converted to ganciclovir monophosphate by the viral UL97 kinase, cellular kinases further phosphorylate it to the diphosphate and subsequently to the active triphosphate form (ganciclovir-TP).[1][3] Ganciclovir-TP then acts as a competitive inhibitor of the viral DNA polymerase (encoded by the UL54 gene), competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] This inhibition ultimately leads to the termination of viral DNA chain elongation and the suppression of viral replication.[2] The accumulation of ganciclovir-TP is significantly higher in CMV-infected cells, which contributes to its selective antiviral effect.[1]
In Vitro Antiviral Activity and Cytotoxicity
The in vitro antiviral activity of ganciclovir is typically assessed by determining its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%. The cytotoxicity is evaluated by measuring the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
In Vitro Antiviral Activity of Ganciclovir Against Human Cytomegalovirus (HCMV)
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |
| AD169 | MRC-5 | Plaque Reduction | 3.5 | [6] |
| AD169 | Lymphoblastoid Cells | Viral Load Reduction | ~3.5 (0.9 mg/L) | [7] |
| Clinical Isolates (sensitive) | MRC-5 | Flow Cytometry | 1.24 - 9.69 | [6] |
| Clinical Isolates (sensitive) | Not Specified | Not Specified | 0.2 - 1.9 (0.7 mg/L average) | [7] |
Cytotoxicity of Ganciclovir in Preclinical Models
| Cell Line | Assay Type | CC50 (µM) | Reference |
| A549 | Not Specified | >100 | [8] |
| Lymphoblastoid Cells | Cell Viability | > 78 (20 mg/L) | [7] |
In Vivo Efficacy in Preclinical Models
Murine cytomegalovirus (MCMV) infection in mice serves as a valuable in vivo model to evaluate the efficacy of antiviral agents against CMV. The 50% effective dose (ED50) is a common parameter used to describe the in vivo potency of a drug.
In Vivo Efficacy of Ganciclovir in Murine CMV (MCMV) Models
| Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| Immunosuppressed BALB/c mice | 12.5, 25, 50 mg/kg/day for 5 days | Survival | 90-100% survival at day 14 vs 15% in placebo | [9] |
| SCID mice | 1-80 mg/kg/day for 5 days | Delay in mortality and wasting syndrome | Dose-dependent delay in mortality | [10] |
| BALB/c mice with myocarditis | 25, 40 mg/kg/day | Reduction in myocardial inflammation | Significant reduction in myocarditis | [11] |
| Newborn BALB/c mice | Twice daily IP injections for 14 days | Prevention of hearing loss | Significantly lower auditory brainstem response thresholds | [12] |
Mechanisms of Resistance
Resistance to ganciclovir in CMV is primarily associated with mutations in two viral genes: UL97 and UL54.[4][13]
-
UL97 Gene Mutations: Mutations in the UL97 gene, which encodes the viral kinase responsible for the initial phosphorylation of ganciclovir, are the most common cause of resistance.[4][14] These mutations reduce the efficiency of ganciclovir phosphorylation, thereby decreasing the intracellular concentration of the active triphosphate form.[2] Common mutations include M460V, A594V, L595S, and C603W.[14]
-
UL54 Gene Mutations: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance to ganciclovir.[13][15] These mutations typically alter the enzyme's active site, reducing its affinity for ganciclovir triphosphate.[4] UL54 mutations are less frequent than UL97 mutations and are often associated with higher levels of resistance.[14]
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay (PRA)
This protocol is a generalized procedure for determining the IC50 of ganciclovir against CMV in a 24-well plate format.
Materials:
-
Human foreskin fibroblast (HFF) or MRC-5 cells
-
24-well tissue culture plates
-
CMV stock (e.g., AD169 or clinical isolate)
-
This compound stock solution
-
Culture medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 24-well plates with HFF or MRC-5 cells and grow to confluence.
-
Prepare serial dilutions of ganciclovir in culture medium.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with a standardized amount of CMV (e.g., 50-100 plaque-forming units per well) for 90 minutes at 37°C.
-
After the adsorption period, remove the virus inoculum.
-
Add 1 mL of the ganciclovir dilutions to the respective wells in triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with 1 mL of overlay medium containing the corresponding ganciclovir concentration.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until plaques are clearly visible in the virus control wells.
-
Aspirate the overlay and fix the cells with 10% formalin.
-
Stain the cell monolayers with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the ganciclovir concentration and performing a regression analysis.
In Vivo Efficacy Study in a Murine CMV (MCMV) Model
This protocol outlines a general procedure for assessing the in vivo efficacy of ganciclovir in an MCMV-infected mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
MCMV stock (e.g., Smith strain)
-
This compound for injection
-
Sterile saline
-
Equipment for animal dosing (e.g., intraperitoneal injection)
-
Equipment for tissue harvesting and viral load quantification (e.g., qPCR)
Procedure:
-
Acclimate BALB/c mice for at least one week before the experiment.
-
Infect mice with a sublethal dose of MCMV via intraperitoneal injection.
-
Randomly assign mice to treatment groups (e.g., vehicle control, ganciclovir at various doses).
-
Initiate ganciclovir treatment at a specified time post-infection (e.g., 24 hours). Administer ganciclovir, typically via intraperitoneal injection, once or twice daily for a defined period (e.g., 5-10 days).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
At the end of the treatment period or at specified time points, euthanize a subset of mice from each group.
-
Harvest target organs (e.g., spleen, liver, lungs, salivary glands).
-
Determine the viral load in the harvested organs using quantitative PCR (qPCR) to measure viral DNA or a plaque assay to measure infectious virus titers.
-
Analyze the data to compare survival rates, clinical scores, and viral loads between the treatment and control groups to determine the efficacy of ganciclovir.
Pharmacodynamic Modeling
Pharmacodynamic (PD) models are mathematical tools used to describe the relationship between drug concentration and its pharmacological effect over time. In preclinical antiviral research, these models can help to optimize dosing regimens and predict clinical outcomes.
One study developed a mathematical model to characterize the in vitro pharmacodynamics of ganciclovir against CMV-infected lymphoblastoid cells.[7] The model considered both the antiviral effect and the cytotoxicity of the drug. The study found that a 14-day exposure was necessary for a significant antiviral effect and that complete inhibition of viral replication was achieved at 20 mg/L.[7] Simulations from this model suggested that an optimal dosing strategy to maximize the therapeutic index would involve intermittent high-dose infusions. Such models are instrumental in translating preclinical data into rational clinical trial designs.
Conclusion
This compound remains a critical antiviral agent in the management of CMV infections. Its pharmacodynamic profile is characterized by a selective mechanism of action that is dependent on viral-specific phosphorylation, potent in vitro and in vivo activity, and well-defined resistance pathways. The preclinical models and experimental protocols described in this guide are essential tools for the continued evaluation of ganciclovir and the development of new anti-CMV therapies. A thorough understanding of these preclinical pharmacodynamic principles is paramount for researchers and drug development professionals working to combat CMV-related diseases.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 10. Dose and duration-dependence of ganciclovir treatment against murine cytomegalovirus infection in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ganciclovir resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
Ganciclovir Sodium and Its Impact on Host Cell DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir Sodium, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent primarily used in the treatment of cytomegalovirus (CMV) infections. Its therapeutic efficacy is rooted in its ability to selectively inhibit viral DNA synthesis. However, its interaction with host cell DNA replication machinery, while significantly less pronounced, is a critical aspect for understanding its complete pharmacological profile and potential cytotoxic effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts host cell DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: A Tale of Two Polymerases
Ganciclovir's primary mechanism of action involves the inhibition of viral DNA replication.[1] This process is initiated by the phosphorylation of Ganciclovir, first to a monophosphate form by a virus-encoded protein kinase (UL97 in CMV), and subsequently to the active triphosphate form by cellular kinases.[2][3] Ganciclovir triphosphate (GCV-TP) then acts as a competitive inhibitor of the viral DNA polymerase.[2]
The selectivity of Ganciclovir is attributed to two key factors:
-
Preferential Phosphorylation: The initial and rate-limiting phosphorylation step is predominantly carried out by the viral kinase, leading to a significantly higher concentration of the active GCV-TP in infected cells compared to uninfected host cells.[4][5]
-
Differential Polymerase Inhibition: GCV-TP has a much higher affinity for viral DNA polymerase than for host cellular DNA polymerases (e.g., DNA polymerase α and β).[1][6]
Despite this selectivity, at therapeutic concentrations, Ganciclovir can have a measurable impact on host cell DNA synthesis, particularly in rapidly dividing cells.[2] This is due to the low-level phosphorylation of Ganciclovir by cellular kinases and the subsequent interaction of GCV-TP with cellular DNA polymerases. The incorporation of Ganciclovir into the host cell's DNA can lead to chain termination, although this is a less efficient process compared to its effect on viral DNA.[2][7] This incorporation can induce DNA strand breaks and trigger cell cycle arrest, contributing to the drug's cytotoxic effects, such as myelosuppression.[3][8]
Figure 1: Ganciclovir's mechanism of action in infected host cells.
Quantitative Analysis of Ganciclovir's Impact
The following table summarizes key quantitative data on the inhibitory effects of Ganciclovir on both host cells and viral replication. This data highlights the drug's selectivity.
| Parameter | Cell Line / Virus | Value | Reference |
| 50% Growth Inhibition (IC50) | LM (murine fibroblast) | 180 µM | [4][5] |
| LMTK- (thymidine kinase-deficient) | 120 µM | [4][5] | |
| LH7 (HSV-1 transformed LMTK-) | 0.07 µM | [4][5] | |
| Human OST TK- (expressing HSV1 TK) | 0.0019 µM | [3] | |
| Granulocyte-macrophage progenitors | 0.7 - 4.8 mg/liter (~2.7 - 18.8 µM) | [9] | |
| Erythroid progenitors | 0.4 - 7.4 mg/liter (~1.6 - 29.0 µM) | [9] | |
| 50% Inhibitory Concentration (IC50) - Viral | CMV AD169 strain | 0.9 mg/liter (~3.5 µM) | [9] |
| Clinical CMV strains | 0.2 - 1.9 mg/liter (~0.8 - 7.4 µM) | [9] | |
| Feline herpesvirus type-1 | 5.2 µM | [3] | |
| 90% Inhibitory Concentration (IC90) - Viral | CMV | 0.3 mg/L (range, 0.1–1) | [10] |
| Inhibition of Viral Replication | CMV AD169 strain | Complete inhibition at 20 mg/liter (~78.3 µM) | [9] |
| Effective Concentration (EC50) - Viral | Herpes simplex virus-2 (HSV-2) | 1.2 nM | [3] |
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Lines: Murine fibroblast cell lines (LM), thymidine kinase-deficient LM cells (LMTK-), and LMTK- cells transformed with herpes simplex virus type 1 (HSV-1) genetic information (LH7) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Drug Solution: A stock solution of this compound is prepared by dissolving the compound in sterile, distilled water or a suitable buffer. The solution is then filter-sterilized and stored at -20°C. Working solutions are prepared by diluting the stock solution in the cell culture medium to the desired final concentrations.
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, ³H-thymidine, into newly synthesized DNA.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ganciclovir. Control wells receive medium without the drug.
-
Incubation: The cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
Radiolabeling: ³H-thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 4-18 hours.
-
Harvesting: Cells are harvested onto glass fiber filters using a cell harvester. The filters are washed to remove unincorporated ³H-thymidine.
-
Scintillation Counting: The filters are dried, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of DNA synthesis inhibition is calculated by comparing the counts per minute (CPM) in the drug-treated wells to the CPM in the control wells.
Figure 2: Workflow for DNA synthesis inhibition assay.
Alkaline Sucrose Gradient Sedimentation Analysis
This technique is used to analyze the size of newly synthesized DNA and assess the rate of DNA elongation.
-
Cell Labeling and Treatment: Cells are pre-labeled with ¹⁴C-thymidine to label the bulk DNA. They are then treated with Ganciclovir and pulsed with ³H-thymidine to label newly synthesized DNA.
-
Cell Lysis: The cells are lysed directly on top of an alkaline sucrose gradient.
-
Centrifugation: The gradients are centrifuged at high speed to separate the DNA fragments by size.
-
Fraction Collection: Fractions are collected from the bottom of the centrifuge tubes.
-
Radioactivity Measurement: The amount of ¹⁴C and ³H in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The sedimentation profiles of the ³H-labeled DNA from treated and untreated cells are compared to determine the effect of Ganciclovir on the elongation of DNA chains. A shift towards smaller fragments in the treated cells indicates an inhibition of DNA elongation.[4][5]
Conclusion
This compound's impact on host cell DNA synthesis is a critical consideration in its clinical application. While its primary and highly selective action is against viral DNA polymerase, its interaction with host cell machinery, though weaker, can lead to significant side effects. A thorough understanding of these off-target effects, facilitated by the quantitative data and experimental methodologies outlined in this guide, is essential for the development of safer and more effective antiviral therapies. Researchers and drug development professionals are encouraged to consider these host cell interactions in the design and evaluation of novel antiviral agents.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ganciclovir Sodium in HSV-tk Expressing Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Herpes Simplex Virus thymidine kinase (HSV-tk) gene, in combination with the prodrug Ganciclovir (GCV), constitutes a widely utilized "suicide gene" system for the selective elimination of genetically modified cells.[1][2][3][4] This system is a cornerstone of various research applications, including cancer gene therapy and the safety of cell-based therapies.[3][5][6] HSV-tk, an enzyme expressed by the introduced gene, specifically phosphorylates the non-toxic prodrug Ganciclovir.[1][7] Subsequent phosphorylation by endogenous cellular kinases converts Ganciclovir into its triphosphate form, a potent cytotoxic agent that, when incorporated into DNA, leads to chain termination and ultimately, apoptosis.[1][8][9] This document provides detailed application notes and protocols for the effective use of Ganciclovir Sodium in cell lines engineered to express HSV-tk.
Mechanism of Action
The selective cytotoxicity of the HSV-tk/GCV system is contingent on the expression of the viral thymidine kinase.
-
Entry and Phosphorylation: Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, readily enters both HSV-tk expressing and non-expressing cells.[7] In cells expressing HSV-tk, the viral enzyme catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir-monophosphate.[1][7] This step is critical as mammalian thymidine kinases do not efficiently phosphorylate Ganciclovir, thus conferring the system's specificity.[10]
-
Conversion to Triphosphate: Cellular kinases subsequently convert Ganciclovir-monophosphate into Ganciclovir-diphosphate and then into the active cytotoxic form, Ganciclovir-triphosphate.[1][7]
-
DNA Chain Termination: Ganciclovir-triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesized DNA by DNA polymerase.[11] The incorporation of Ganciclovir-triphosphate into the DNA strand prevents further elongation, leading to premature chain termination and DNA fragmentation.[1][8]
-
Apoptosis Induction: The resulting DNA damage triggers a cellular stress response, culminating in the activation of apoptotic pathways and programmed cell death.[6][9]
A significant phenomenon associated with the HSV-tk/GCV system is the "bystander effect," where non-HSV-tk expressing neighboring cells are also killed.[2][12] This is primarily mediated by the transfer of the toxic Ganciclovir-triphosphate from the HSV-tk positive cells to adjacent cells through gap junctions.[2]
Signaling Pathway Diagram
Caption: Mechanism of Ganciclovir action in HSV-tk expressing cells.
Quantitative Data Summary
The effective concentration of Ganciclovir is highly dependent on the cell line, the expression level of HSV-tk, and the specific experimental conditions. The following table summarizes reported IC50 (half-maximal inhibitory concentration) values and effective concentrations from various studies.
| Cell Line | HSV-tk Variant | Ganciclovir Concentration (µM) | Assay Type | Reference |
| Human OST TK- cells | HSV1 TK | 0.0019 (IC50) | Cytotoxicity Assay | [8] |
| SW620 (Human Colon Carcinoma) | HSV-TK | 1.5 (IC50 in 1:1 coculture) | Not Specified | [13] |
| SW620 (10:90 coculture) | HSV-TK | 55 (IC50) | Not Specified | [13] |
| SW620 (5:95 coculture) | HSV-TK | 71 (IC50) | Not Specified | [13] |
| SW620 (1:99 coculture) | HSV-TK | 118 (IC50) | Not Specified | [13] |
| HS420 (hESC) | wt TK | ~10 (EC50) | ATP-based assay | [14][15] |
| HS420 (hESC) | SR39 | ~0.1 (EC50) | ATP-based assay | [14][15] |
| Rh30 (Rhabdomyosarcoma) | HSV-TK | 0.39 (0.1 µg/ml) | Cell Viability | [16][17] |
| Multiple Cancer Cell Lines | TK.007 | Varies (IC50) | XTT Assay | [18] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Protocol:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mg/ml).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Cytotoxicity Assay (Cell Viability)
This protocol describes a general method for determining the cytotoxic effect of Ganciclovir on HSV-tk expressing cells using a colorimetric assay such as MTT or XTT.
Materials:
-
HSV-tk expressing cell line and a corresponding wild-type or control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or XTT assay kit
-
Plate reader
Protocol:
-
Seed the HSV-tk expressing and control cells into separate 96-well plates at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Ganciclovir from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Ganciclovir. Include wells with medium only (no cells) as a background control and cells with medium containing no Ganciclovir as a negative control.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]
-
At the end of the incubation period, perform the MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each Ganciclovir concentration relative to the untreated control cells and plot the results to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after Ganciclovir treatment.
Materials:
-
HSV-tk expressing and control cell lines
-
Complete cell culture medium
-
6-well or 100 mm cell culture plates
-
This compound stock solution
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 10-50 viable cells/well of a 6-well plate) and allow them to attach.[10]
-
Treat the cells with various concentrations of Ganciclovir for a defined period (e.g., 24 hours).[10]
-
Remove the Ganciclovir-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Experimental Workflow Diagram
Caption: General workflow for assessing Ganciclovir cytotoxicity.
Conclusion
The HSV-tk/Ganciclovir system offers a robust and highly specific method for the targeted ablation of engineered cell populations. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this powerful tool. Successful implementation requires careful optimization of Ganciclovir concentration and treatment duration for each specific cell line and experimental context. Adherence to the detailed methodologies will ensure reproducible and reliable results in studies involving selective cell elimination.
References
- 1. invivogen.com [invivogen.com]
- 2. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. Adenoviral-mediated delivery of the herpes simplex virus thymidine kinase gene selectively sensitizes human ovarian carcinoma cells to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic enhancement of herpes simplex virus thymidine kinase/ganciclovir-mediated cytoxicity by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Thymidine Kinase-Based Safety Switch for Neural Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Histogenetic Origin of Malignant Cells Predicts Their Susceptibility towards Synthetic Lethality Utilizing the TK.007 System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganciclovir Sodium in Conditional Cell Ablation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ganciclovir Sodium (GCV) for in vivo conditional cell ablation, a powerful technique for studying the function of specific cell populations. This method relies on the targeted expression of Herpes Simplex Virus thymidine kinase (HSV-TK) in the cells of interest. The administration of the prodrug GCV leads to the selective elimination of these HSV-TK expressing cells.
Mechanism of Action
The HSV-TK/GCV system is a widely used "suicide gene" therapy approach.[1] The underlying principle is the enzymatic conversion of a non-toxic prodrug (GCV) into a cytotoxic compound, leading to the death of the target cell.
-
Selective Expression : The gene encoding HSV-TK is introduced into the target cell population in vivo. This is typically achieved using genetic engineering techniques, such as creating transgenic animal models or employing viral vectors with cell-type-specific promoters.
-
Ganciclovir Administration : Ganciclovir, a synthetic analog of 2'-deoxy-guanosine, is systemically administered to the animal.[2]
-
Phosphorylation Cascade : In cells expressing HSV-TK, the enzyme phosphorylates GCV to Ganciclovir monophosphate.[1][2][3] This is the crucial step that confers selectivity, as mammalian thymidine kinase does not efficiently phosphorylate GCV.
-
Conversion to Triphosphate : Cellular kinases then further phosphorylate the monophosphate form to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate (GCV-TP).[2][4][5][6][7]
-
Inhibition of DNA Synthesis and Apoptosis : GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into the growing DNA chain by DNA polymerase during cell division.[2][3][5] This incorporation leads to premature chain termination, inhibition of DNA synthesis, and ultimately triggers apoptosis (programmed cell death).[1][4][5]
A significant advantage of this system is the "bystander effect," where the toxic GCV-TP can be transferred to adjacent, non-HSV-TK-expressing cells, enhancing the efficiency of ablation.[8][9]
Signaling Pathway Diagram
Caption: Mechanism of Ganciclovir-mediated conditional cell ablation.
Experimental Protocols
The following are generalized protocols for in vivo conditional cell ablation using this compound. Specific parameters may need to be optimized depending on the animal model, target cell type, and experimental goals.
Materials
-
This compound salt (sterile)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Animal model expressing HSV-TK in the target cell population
-
Appropriate caging and handling facilities for the animal model
-
Syringes and needles for administration
-
Equipment for assessing cell ablation (e.g., histology, flow cytometry, bioluminescence imaging)
This compound Preparation
-
This compound should be handled as a potential carcinogen and teratogen, following appropriate safety protocols, including the use of personal protective equipment.[6]
-
Prepare a stock solution of this compound in sterile saline or PBS. The concentration will depend on the desired final dosage and injection volume. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 200 µL, a stock solution of 6.25 mg/mL would be required.
-
Ensure the this compound is completely dissolved. The solution should be clear and colorless.
-
Sterile filter the solution through a 0.22 µm filter if not prepared from a sterile powder under aseptic conditions.
-
Prepared solutions can typically be stored at 4°C for a limited time. Refer to the manufacturer's instructions for stability information.
In Vivo Administration
The route and frequency of administration can significantly impact the efficacy of cell ablation. Intraperitoneal (i.p.) injection is the most common route in rodent models.
Example Protocol for Mice:
-
Animal Model : Utilize a transgenic mouse line where the HSV-TK gene is under the control of a cell-type-specific promoter, directing its expression to the desired cell population.
-
Dosage : A common dosage range for Ganciclovir in mice is 25-100 mg/kg body weight per day.[10] Some studies have used dosages up to 100 mg/kg/day, administered as a single injection or split into two daily injections.[1][11][12]
-
Administration Route : Intraperitoneal (i.p.) injection is frequently used.[1][11][12][13]
-
Treatment Duration : The duration of Ganciclovir treatment can vary from a few days to several weeks, depending on the rate of cell turnover and the desired extent of ablation. A typical treatment course may last for 7 to 14 consecutive days.[14]
-
Control Groups : Include appropriate control groups, such as:
-
HSV-TK expressing animals receiving vehicle (saline or PBS) only.
-
Wild-type (non-transgenic) animals receiving Ganciclovir to assess any non-specific toxicity.
-
-
Monitoring : Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Ganciclovir can have side effects, including myelosuppression.[15]
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for Ganciclovir-mediated cell ablation in vivo.
| Parameter | In Vitro Studies | Reference |
| Cell Lines | Human iPSC-derived Neural Progenitor Cells, Human Colon Carcinoma Cells | [4],[16] |
| GCV Concentration | 0.0625 - 1.0 µg/mL | [4] |
| Incubation Time | 96 - 120 hours | [4],[17] |
| Observed Effect | >80% reduction in survival of HSV-TK+ cells | [4] |
| Parameter | In Vivo Studies (Rodent Models) | Reference |
| Animal Model | Mice, Rats | [18],[1],[11],[14] |
| Administration Route | Intraperitoneal (i.p.), Tail Vein Injection | [4],[1],[11],[13] |
| Dosage Range | 10 - 100 mg/kg/day | [4],[1],[11],[10] |
| Treatment Duration | 4 days to 3 weeks | [4],[18],[14] |
| Targeted Cells | Neural Progenitor Cells, CAR T-cells, Leukemic Cells, Tumor Cells | [4],[11],[14],[13] |
Assessment of Cell Ablation
The effectiveness of cell ablation should be confirmed using appropriate methods:
-
Histology and Immunohistochemistry : To visualize the loss of the target cell population in tissue sections.
-
Flow Cytometry : To quantify the reduction in the number of fluorescently labeled target cells from dissociated tissues.
-
Bioluminescence or Fluorescence Imaging : In animal models where the target cells also express a reporter gene (e.g., luciferase or a fluorescent protein), whole-animal imaging can be used to monitor cell ablation non-invasively over time.[11][19]
-
Functional Assays : To assess the physiological or behavioral consequences of ablating the specific cell population.
Experimental Workflow Diagram
Caption: General workflow for in vivo conditional cell ablation.
Considerations and Troubleshooting
-
Incomplete Ablation : If cell ablation is incomplete, consider increasing the Ganciclovir dosage or extending the treatment duration. The level of HSV-TK expression can also influence the efficiency of ablation.
-
Toxicity : Monitor animals for signs of Ganciclovir toxicity. If toxicity is observed, the dosage may need to be reduced. It is crucial to distinguish between GCV-specific toxicity and effects due to the ablation of the target cell population.
-
Bystander Effect Variability : The extent of the bystander effect can vary between different cell types and tissues, depending on factors like the presence of gap junctions.
-
Immune Response : In some applications, the ablation of cells can trigger an immune response, which may be a desired outcome (e.g., in cancer therapy) or a confounding factor.[13]
-
Escape Variants : In long-term studies, there is a possibility of cells losing or silencing the HSV-TK transgene, leading to resistance to Ganciclovir.[14]
References
- 1. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to Brivudine and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ganciclovir - Wikipedia [en.wikipedia.org]
- 7. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Ablation of tumor cells in vivo by direct injection of HSV-thymidine kinase retroviral vector and ganciclovir therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganciclovir-mediated in vivo elimination of myeloid leukemic cells expressing the HSVtk gene induces HSVtk loss variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. In vitro and in vivo enhancement of ganciclovir-mediated bystander cytotoxicity with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PET Reporter Gene Imaging and Ganciclovir-Mediated Ablation of Chimeric Antigen Receptor T Cells in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganciclovir Sodium in CMV Retinitis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) retinitis is a sight-threatening opportunistic infection, particularly prevalent in immunocompromised individuals. Animal models are indispensable tools for studying the pathogenesis of CMV retinitis and for the preclinical evaluation of novel therapeutic agents. Ganciclovir sodium, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral drug widely used in the clinical management of CMV retinitis.[1] In the context of animal models, ganciclovir is not used to induce retinitis but serves as a critical control compound to validate the model and as a benchmark against which new therapies are compared.
These application notes provide detailed protocols for establishing CMV retinitis in animal models and the subsequent application of this compound for therapeutic evaluation.
Mechanism of Action of Ganciclovir
Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect.[2][3] The initial phosphorylation is preferentially catalyzed by a viral-encoded protein kinase (UL97 in human CMV), leading to an accumulation of ganciclovir monophosphate in CMV-infected cells.[4] Cellular kinases then convert the monophosphate to diphosphate and subsequently to the active ganciclovir triphosphate.[5]
Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation.[2][5] This selective inhibition of viral DNA synthesis is the cornerstone of its therapeutic effect against CMV.
Experimental Protocols
The development of CMV retinitis in animal models typically requires the induction of immunosuppression, followed by direct ocular inoculation of the virus. Due to the species-specificity of CMV, murine CMV (MCMV) is used in mice, while human CMV (HCMV) is used in rabbits or in specialized mouse models such as severe combined immunodeficient (SCID) mice implanted with human retinal tissue.[1][6]
Murine Model of CMV Retinitis (BALB/c Mice)
This model utilizes immunocompetent BALB/c mice that are rendered susceptible to CMV retinitis through systemic immunosuppression.
1. Immunosuppression:
-
Administer methylprednisolone acetate subcutaneously at a dose of 30 mg/kg body weight.
-
The immunosuppressive agent should be given one day prior to viral inoculation and every other day thereafter for the duration of the experiment to maintain an immunocompromised state.[7]
2. Viral Inoculation (Supraciliary Route):
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Using a 30-gauge needle, inject 2 µL of MCMV (strain K181) suspension containing 5 x 10² to 1 x 10³ plaque-forming units (PFU) into the supraciliary space of one eye.[4]
-
The contralateral eye can be injected with sterile tissue culture medium to serve as a control.
3. Ganciclovir Treatment Protocol:
-
For therapeutic evaluation, begin ganciclovir treatment at a desired time point post-infection (e.g., day 3 or when retinitis is first observed).
-
Administer this compound systemically via intraperitoneal injection at a dosage of 40 mg/kg/day for a specified duration, such as 7 days.[8]
-
A control group of infected mice should receive vehicle (e.g., sterile PBS) injections.
4. Assessment of Retinitis:
-
At the end of the experiment (e.g., day 8 post-infection), euthanize the mice.[4]
-
Enucleate the eyes and fix them in 10% neutral buffered formalin.
-
Process the eyes for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining.
-
Evaluate retinal pathology histologically and score the severity of retinitis based on the degree of inflammation, retinal necrosis, and presence of viral inclusion bodies.[4]
Rabbit Model of CMV Retinitis
Rabbits have larger eyes, which facilitates surgical manipulations and clinical examinations. They can be used to model HCMV-induced retinitis.
1. Viral Inoculation (Intravitreal Route):
-
Anesthetize New Zealand White rabbits.
-
Inject 0.1 mL of HCMV (strain AD169) suspension containing 1 x 10⁵ to 1 x 10⁶ PFU into the vitreous cavity of one eye.[3][9]
-
The fellow eye can serve as an uninfected control.
2. Ganciclovir Treatment Protocol:
-
Systemic treatment can be administered intravenously. Clinical induction doses in humans are typically 5 mg/kg twice daily.[10] This can be adapted for the rabbit model.
-
Local treatment can be evaluated by intravitreal injection of ganciclovir. A dose of 2 mg can be administered twice weekly for induction, followed by weekly maintenance injections.[10]
3. Assessment of Retinitis:
-
Monitor the eyes ophthalmoscopically for signs of retinitis, such as vitreous opacities and whitish retinal exudates.[9]
-
At selected time points, euthanize the animals, enucleate the eyes, and perform histological and immunohistochemical analysis to detect HCMV antigens and assess retinal damage.[9]
-
Viral titers in the retina and vitreous can be quantified by plaque assay.
Data Presentation
The following tables summarize key quantitative data for establishing and evaluating CMV retinitis animal models with ganciclovir.
Table 1: Murine CMV Retinitis Model Parameters
| Parameter | Description | Reference |
| Animal Strain | BALB/c mice | [4] |
| Immunosuppression | Methylprednisolone (30 mg/kg, subcutaneous) | [7] |
| Virus | Murine CMV (MCMV) | [4] |
| Inoculation Route | Supraciliary | [4] |
| Viral Dose | 5 x 10² - 1 x 10³ PFU/eye | [4] |
| Ganciclovir Dose | 40 mg/kg/day, intraperitoneal | [8] |
| Primary Outcome | Histopathological scoring of retinitis | [4] |
Table 2: Rabbit CMV Retinitis Model Parameters
| Parameter | Description | Reference |
| Animal Strain | New Zealand White rabbits | [3] |
| Immunosuppression | Not always required for localized retinitis | [3] |
| Virus | Human CMV (HCMV), AD169 strain | [3] |
| Inoculation Route | Intravitreal | [3][9] |
| Viral Dose | 1 x 10⁵ - 1 x 10⁶ PFU/eye | [3][9] |
| Ganciclovir Dose (IVT) | 2 mg/injection | [10] |
| Primary Outcome | Ophthalmoscopy, histology, viral titers | [9] |
Table 3: Ganciclovir Dosing Regimens (Clinical Reference)
| Route | Induction Therapy | Maintenance Therapy | Reference |
| Intravenous | 5 mg/kg every 12 hours for 14-21 days | 5 mg/kg once daily | [10] |
| Oral (Valganciclovir) | 900 mg twice daily for 21 days | 900 mg once daily | [10] |
| Intravitreal | 2 mg twice weekly for 3 weeks | 2 mg weekly | [10] |
Logical Relationships in Model Development
The successful establishment of a CMV retinitis model for drug evaluation depends on the interplay between the host's immune status, the viral inoculum, and the route of administration. Ganciclovir's efficacy is then assessed against the backdrop of this established infection.
Conclusion
The animal models described provide robust platforms for investigating the pathogenesis of CMV retinitis and for the preclinical assessment of antiviral therapies. The use of this compound in these models is essential for validating the disease induction and for providing a benchmark for efficacy. The detailed protocols and structured data presented herein are intended to facilitate the implementation of these models in a research and development setting.
References
- 1. Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rabbit model for human cytomegalovirus-induced chorioretinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Mouse Model That Mimics AIDS-Related Cytomegalovirus Retinitis: Insights into Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis in the retina during MCMV retinitis in immunosuppressed BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. [A rabbit model for human cytomegalovirus retinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aao.org [aao.org]
Application Notes and Protocols for Ganciclovir Sodium Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Ganciclovir Sodium using common cell viability assays. The information is intended to guide researchers in designing and executing robust experiments to determine the cytotoxic effects of this compound on various cell lines.
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely used as an antiviral medication, primarily for the treatment of cytomegalovirus (CMV) infections.[1] In the context of cancer gene therapy, Ganciclovir serves as a prodrug in combination with the herpes simplex virus thymidine kinase (HSV-TK) gene. Cells expressing HSV-TK phosphorylate Ganciclovir to Ganciclovir monophosphate. Cellular kinases then convert the monophosphate to the active triphosphate form, which, when incorporated into the DNA of dividing cells, leads to chain termination, DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] This targeted approach allows for the selective killing of cancer cells that have been genetically modified to express HSV-TK.
Accurate and reliable assessment of this compound's cytotoxic effects is crucial for both antiviral drug development and its application in cancer gene therapy. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of the drug. This document outlines the principles and protocols for three commonly used cell viability assays: MTT, XTT, and CellTiter-Glo®, for determining this compound cytotoxicity.
Mechanism of Ganciclovir-Induced Cytotoxicity and Apoptosis
Ganciclovir-induced cell death, particularly in HSV-TK expressing cells, is a multi-step process involving the activation of apoptotic signaling pathways. The key molecular events are:
-
Phosphorylation: Ganciclovir is converted to its active triphosphate form by viral and cellular kinases.[2]
-
DNA Incorporation: Ganciclovir triphosphate is incorporated into the replicating DNA of dividing cells.[3]
-
DNA Damage: The incorporation of Ganciclovir leads to DNA double-strand breaks.[3]
-
Cell Cycle Arrest: The DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases.[2][4]
-
Apoptosis Induction: The sustained cell cycle arrest and DNA damage activate the intrinsic apoptotic pathway. This is characterized by a decline in the anti-apoptotic protein Bcl-2 and the activation of caspase-9 and caspase-3.[3] In some cellular contexts, the extrinsic pathway involving death receptors like CD95 (Fas) and the activation of caspase-8 may also be involved.[5]
Experimental Workflow for Cytotoxicity Testing
A typical workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.
Data Presentation: this compound Cytotoxicity
The following tables summarize the cytotoxic effects of this compound on various cell lines as determined by different viability assays.
Table 1: IC50/CC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50/CC50 | Incubation Time | Reference |
| HSVtk-transduced B16F10 | Not Specified | 0.1 - 0.3 µM | Not Specified | [4] |
| OST TK- cells | Cytotoxicity Assay | 0.0019 µM | Not Specified | [2] |
| Human Corneal Endothelial Cells (HCECs) | Cell Counting Kit-8 | ≥ 5 mg/ml (significant viability reduction) | 48 hours | [6] |
| B lymphoblastoid cells | Cell Counting | 3 mg/l (CC50) | 14 days | [7] |
Table 2: this compound Concentration and Effect on Cell Viability
| Cell Line | Ganciclovir Concentration | % Cell Viability Reduction | Assay | Incubation Time | Reference |
| Human Corneal Endothelial Cells (HCECs) | 5 mg/ml | Significant | Cell Counting Kit-8 | 48 hours | [8] |
| Human Corneal Endothelial Cells (HCECs) | 10 mg/ml | Significant | Cell Counting Kit-8 | 48 hours | [8] |
| Human Corneal Endothelial Cells (HCECs) | 20 mg/ml | Significant | Cell Counting Kit-8 | 48 hours | [8] |
| B lymphoblastoid cells | 20 mg/l | 52% reduction in growth rate | Cell Counting | Not Specified | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 144 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is similar to the MTT assay, but the cleavage of the XTT tetrazolium salt by metabolically active cells produces a water-soluble formazan product. This eliminates the need for a solubilization step.
Materials:
-
This compound
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Data Acquisition:
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
Materials:
-
This compound
-
CellTiter-Glo® Reagent (commercially available)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Logical Relationships in Assay Selection
The choice of a cell viability assay can depend on several factors, including the specific research question, cell type, and available equipment.
References
- 1. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S- and G2-phase cell cycle arrests and apoptosis induced by ganciclovir in murine melanoma cells transduced with herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of duration and intensity of ganciclovir exposure on lymphoblastoid cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganciclovir Sodium in Lineage Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lineage tracing is a powerful technique in developmental biology for elucidating the fate of specific cell populations during embryogenesis and tissue homeostasis. The Herpes Simplex Virus thymidine kinase (HSV-tk)/Ganciclovir (GCV) system offers a robust and inducible method for conditional cell ablation, enabling researchers to investigate the consequences of removing a specific cell lineage at a defined time point. This document provides detailed application notes, experimental protocols, and quantitative data for the use of Ganciclovir Sodium in conjunction with HSV-tk for lineage tracing studies.
Introduction
The principle of HSV-tk/GCV-mediated lineage tracing lies in the targeted expression of the viral enzyme thymidine kinase in a specific cell lineage of a model organism. Ganciclovir, a non-toxic prodrug, is systemically administered. In cells expressing HSV-tk, Ganciclovir is phosphorylated into a toxic triphosphate form, which incorporates into replicating DNA, leading to chain termination and subsequent apoptosis.[1][2] This targeted cell death allows for the study of the developmental roles of the ablated cell population by observing the resulting phenotype. This "suicide gene" approach provides temporal and spatial control over cell ablation, making it a valuable tool for developmental biologists.[1][3]
Mechanism of Action
The selective toxicity of Ganciclovir in the HSV-tk system is a two-step process:
-
Phosphorylation by HSV-tk: Ganciclovir, a guanosine analog, is efficiently phosphorylated to Ganciclovir-monophosphate by the viral HSV-tk enzyme. Host cellular kinases have a much lower affinity for Ganciclovir, ensuring minimal toxicity in non-transgenic cells.[1][2]
-
Conversion to a Toxic Triphosphate: Cellular kinases subsequently convert Ganciclovir-monophosphate to Ganciclovir-diphosphate and then to the active Ganciclovir-triphosphate.
-
Inhibition of DNA Synthesis: Ganciclovir-triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase. Its incorporation leads to premature DNA chain termination and single-strand breaks, ultimately triggering apoptosis.[1][4]
A crucial aspect of this system is the "bystander effect," where the toxic Ganciclovir metabolites can pass from HSV-tk-expressing cells to adjacent, non-expressing cells through gap junctions, amplifying the ablative effect.[4][5]
Key Applications in Developmental Biology
-
Fate Mapping: By ablating a specific progenitor cell population, researchers can infer its downstream lineage contributions by observing which differentiated cell types are absent or reduced.
-
Investigating Cell-Cell Interactions: The removal of one cell type allows for the study of its influence on the development and function of neighboring cells and tissues.
-
Modeling Developmental Defects: Conditional ablation can mimic genetic disorders characterized by the loss of specific cell populations, providing insights into disease pathogenesis.
-
Studying Regeneration: The HSV-tk/GCV system can be used to ablate specific cell types in adult organisms to study the mechanisms of tissue repair and regeneration.[1]
Data Presentation
Table 1: In Vitro Efficacy of Ganciclovir in HSV-tk Expressing Cells
| Cell Line | Ganciclovir Concentration | Treatment Duration | Percent Cell Death | Reference |
| Human Lens Epithelial Cells (HLECs) | 20 µg/ml | 96 hours | 87.23% | [6] |
| Retinal Pigment Epithelial Cells (RPECs) - Control | 20 µg/ml | 96 hours | 10.12% | [6] |
| Keratinocyte-derived iPS Cells (kiPS) | 0.1 µg/mL | 4 days | ~100% | [7] |
| Rhabdomyosarcoma Cells (Rh30TK) | 0.1 µg/ml | 6 days | ~100% | [8] |
Table 2: In Vivo Ganciclovir Dosage and Administration for Cell Ablation
| Animal Model | Ganciclovir Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Transgenic Mice (Lymphoid Tissue Ablation) | Not specified | Not specified | Not specified | >99% depletion of total thymocytes | [1] |
| Rhesus Macaques (Hematopoietic Cell Ablation) | 10 mg/kg, twice daily | Intravenous | 21 days | Complete elimination of vector-containing cells | [9] |
| Rhesus Macaques (Hematopoietic Cell Ablation) | 15-20 mg/kg/day | Intravenous | 5 days | Attempted to eliminate residual GFP+ cells | [9] |
| Murine Colorectal Tumor Model | Not specified | Intraperitoneal (i.p.) | Not specified | Markedly lower tumor progression, some complete regressions | [10] |
| Nude Mice with iPS-derived tumors | 50 mg/kg, daily | Intraperitoneal | 42 days | Abrogation of tumor growth |
Experimental Protocols
Protocol 1: In Vitro Cell Ablation of HSV-tk Expressing Cells
Objective: To determine the optimal concentration of Ganciclovir for ablating a specific cell population in culture.
Materials:
-
HSV-tk expressing cell line and a corresponding wild-type control cell line.
-
Complete cell culture medium.
-
This compound (sterile, stock solution).
-
Multi-well cell culture plates (e.g., 96-well or 24-well).
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or live/dead staining).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed both HSV-tk expressing and wild-type control cells into multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Ganciclovir Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a range of Ganciclovir concentrations (e.g., 0.1, 1, 10, 20, 50 µg/mL).[6][7][8] Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48, 72, or 96 hours), depending on the cell cycle length of the target cells.
-
Assessment of Cell Viability:
-
At the end of the treatment period, wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Alternatively, cells can be stained with a live/dead cell stain and visualized by fluorescence microscopy.
-
-
Data Analysis: Calculate the percentage of cell death for each Ganciclovir concentration relative to the untreated control. Determine the EC50 (half-maximal effective concentration) for the HSV-tk expressing cells.
Protocol 2: In Vivo Cell Ablation in a Transgenic Mouse Model
Objective: To conditionally ablate a specific cell lineage in a transgenic mouse model expressing HSV-tk under a tissue-specific promoter.
Materials:
-
Transgenic mice expressing HSV-tk in the desired cell lineage and wild-type littermate controls.
-
This compound (sterile, injectable solution).
-
Sterile saline or other appropriate vehicle.
-
Syringes and needles for administration (e.g., intraperitoneal injection).
-
Animal housing and monitoring equipment.
Procedure:
-
Animal Preparation: Acclimatize transgenic and wild-type control mice to the experimental conditions.
-
Ganciclovir Administration:
-
Prepare a sterile solution of Ganciclovir in saline at the desired concentration. A common starting dose is 5-10 mg/kg body weight.[9]
-
Administer Ganciclovir to the mice via the chosen route (e.g., intraperitoneal injection) once or twice daily.[9] The duration of treatment will depend on the specific developmental process being studied and can range from a few days to several weeks.[9]
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Tissue Collection and Analysis:
-
At the desired time point after Ganciclovir treatment, euthanize the animals.
-
Collect the tissues of interest for analysis.
-
Perform histological or immunohistochemical analysis to confirm the ablation of the target cell population.
-
Analyze the phenotype resulting from the cell ablation to understand the function of the ablated lineage.
-
Mandatory Visualizations
References
- 1. Thymidine kinase obliteration: creation of transgenic mice with controlled immune deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. ojs.utlib.ee [ojs.utlib.ee]
- 4. researchgate.net [researchgate.net]
- 5. A Robust Strategy for Negative Selection of Cre-LoxP Recombination-Based Excision of Transgenes in Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 6. Using HSV-TK/GCV suicide gene therapy to inhibit lens epithelial cell proliferation for treatment of posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymidine Kinase Suicide Gene-mediated Ganciclovir Ablation of Autologous Gene-modified Rhesus Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of tumor cells in vivo by direct injection of HSV-thymidine kinase retroviral vector and ganciclovir therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ganciclovir Sodium Resistance in CMV Clinical Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cytomegalovirus (CMV) and Ganciclovir (GCV) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ganciclovir (GCV) against CMV?
A1: Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. For it to be effective against CMV, it must be activated through a series of phosphorylation events. The initial and rate-limiting step is the monophosphorylation by the CMV-encoded protein kinase, pUL97.[1] Cellular kinases then convert Ganciclovir monophosphate to diphosphate and subsequently to the active Ganciclovir triphosphate. Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, pUL54, and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.
Q2: What are the primary mechanisms of Ganciclovir resistance in CMV?
A2: Ganciclovir resistance in CMV primarily arises from mutations in two viral genes:
-
UL97: This gene encodes a viral phosphotransferase that is responsible for the initial phosphorylation of Ganciclovir.[1][2] Mutations in the UL97 gene can impair this phosphorylation, preventing the drug from being activated. This is the most common cause of Ganciclovir resistance.[2]
-
UL54: This gene encodes the viral DNA polymerase, the ultimate target of the active form of Ganciclovir. Mutations in the UL54 gene can alter the enzyme's structure, reducing its affinity for Ganciclovir triphosphate. These mutations often confer higher levels of resistance and may also lead to cross-resistance with other antiviral drugs like Cidofovir and Foscarnet.[2]
Q3: What is the difference between genotypic and phenotypic resistance testing?
A3: Genotypic testing involves sequencing the viral UL97 and UL54 genes to identify specific mutations known to confer Ganciclovir resistance. This method is relatively rapid and can be performed directly on clinical specimens.
Phenotypic testing , such as the Plaque Reduction Assay (PRA), measures the ability of the virus to grow in the presence of varying concentrations of Ganciclovir. The result is typically reported as an IC50 value (the concentration of the drug that inhibits viral replication by 50%). While considered the "gold standard" for confirming resistance, phenotypic assays are more time-consuming and labor-intensive.
Q4: How do I interpret the results of Ganciclovir resistance testing?
A4:
-
Genotypic Results: The presence of a known resistance-conferring mutation in UL97 or UL54 is indicative of resistance. The specific mutation can provide information about the potential level of resistance and the likelihood of cross-resistance to other antivirals.
-
Phenotypic Results: The IC50 value is compared to that of a known Ganciclovir-sensitive reference strain. A significant increase in the IC50 value for the clinical isolate indicates resistance. The magnitude of the increase (fold-change) corresponds to the level of resistance (low, intermediate, or high).
Ganciclovir Mechanism of Action and Resistance
Caption: Mechanism of Ganciclovir action and resistance in CMV.
Quantitative Data Summary
The following tables summarize the fold-change in Ganciclovir IC50 values associated with common mutations in the UL97 and UL54 genes. The fold-change is calculated relative to a wild-type CMV strain.
Table 1: Ganciclovir Resistance Associated with UL97 Gene Mutations
| Mutation | Amino Acid Change | Fold-Change in GCV IC50 | Resistance Level |
| M460V/I | Methionine to Valine/Isoleucine | 5 - 12 | Low to Intermediate |
| H520Q | Histidine to Glutamine | 3 - 8 | Low to Intermediate |
| C592G | Cysteine to Glycine | 2 - 4 | Low |
| A594V | Alanine to Valine | 6 - 15 | Intermediate |
| L595S/F | Leucine to Serine/Phenylalanine | 6 - 15 | Intermediate |
| C603W | Cysteine to Tryptophan | 7 - 15 | Intermediate |
Data compiled from multiple sources. Fold-change values can vary depending on the specific assay used.
Table 2: Ganciclovir Resistance Associated with UL54 Gene Mutations
| Mutation | Amino Acid Change | Fold-Change in GCV IC50 | Cross-Resistance |
| P522S | Proline to Serine | 4 - 8 | GCV |
| D588N | Aspartic Acid to Asparagine | > 10 | GCV, Cidofovir |
| A834P | Alanine to Proline | > 10 | GCV, Cidofovir, Foscarnet |
| L545S | Leucine to Serine | 5 - 10 | GCV |
| F412V | Phenylalanine to Valine | > 10 | GCV, Cidofovir |
Data compiled from multiple sources. The presence of a UL54 mutation often occurs in conjunction with a UL97 mutation, leading to higher levels of resistance.
Experimental Protocols
Genotypic Resistance Testing: UL97 and UL54 Sequencing
This protocol outlines the steps for Sanger sequencing of the CMV UL97 and UL54 genes from clinical samples.
1. DNA Extraction:
-
Extract total nucleic acid from patient samples (e.g., plasma, whole blood, CSF) using a validated commercial kit.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop). A 260/280 ratio of ~1.8 is desirable.
2. PCR Amplification:
-
Amplify the regions of the UL97 and UL54 genes known to harbor resistance mutations using PCR.
-
UL97 Primers (example set for codons 400-707):
-
Forward: 5'-TCCTCCGCACTTCGGTCTCG-3'
-
Reverse: 5'-TACTCGGGGAACAGTTGACG-3'[3]
-
-
UL54 Primers (example set):
-
Forward: 5'-AAGCTGTCAGCCTCTCACGGGTCC-3'
-
Reverse: 5'-CGCGTCGCCGTTGCACGTAG-3'[3]
-
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
-
Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Verify the PCR product size and purity by agarose gel electrophoresis.
3. PCR Product Purification:
-
Purify the PCR products to remove primers, dNTPs, and other reaction components that can interfere with sequencing. Use a commercial PCR purification kit or enzymatic cleanup.
4. Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and one of the PCR primers.
-
Use a commercial sequencing kit (e.g., BigDye Terminator).
-
Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
5. Data Analysis:
-
Assemble and analyze the sequence data using appropriate software.
-
Compare the obtained sequence to a CMV reference strain (e.g., AD169) to identify mutations.
-
Consult a database of known CMV resistance mutations to interpret the findings.
Phenotypic Resistance Testing: Plaque Reduction Assay (PRA)
1. Cell Culture and Virus Inoculation:
-
Plate human foreskin fibroblasts (HFFs) or other susceptible cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the patient's viral isolate.
-
Inoculate the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Incubate for 90 minutes at 37°C to allow for viral adsorption.
2. Ganciclovir Treatment:
-
Prepare serial dilutions of Ganciclovir in culture medium. A typical concentration range is 0 to 100 µM.
-
After the adsorption period, remove the viral inoculum and add the Ganciclovir-containing medium to the wells.
3. Plaque Formation and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the no-drug control wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
4. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque formation inhibition for each Ganciclovir concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the Ganciclovir concentration and fitting the data to a dose-response curve.
Troubleshooting Guides
Genotypic Testing (Sanger Sequencing)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product or weak amplification | - Insufficient viral DNA in the sample.- PCR inhibitors in the extracted DNA.- Inefficient primer annealing. | - Use a more sensitive DNA extraction method or a larger sample volume.- Include a DNA purification step to remove inhibitors.- Optimize the PCR annealing temperature. |
| Poor quality sequencing data (e.g., high background noise, weak signal) | - Poor quality of the PCR product.- Suboptimal primer concentration for sequencing.- Presence of multiple templates (mixed infection). | - Gel-purify the PCR product to ensure a single, clean band.- Titrate the sequencing primer concentration.- Consider cloning the PCR product before sequencing or use next-generation sequencing (NGS) to resolve mixed populations. |
| Ambiguous base calls | - Mixed viral populations.- Sequencing artifacts. | - Re-sequence the sample.- If the ambiguity persists, it may indicate a mixed infection. |
Phenotypic Testing (Plaque Reduction Assay)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No plaque formation, even in control wells | - Low virus titer.- Poor cell health.- Incorrect incubation conditions. | - Re-titer the virus stock.- Ensure cells are healthy and not over-confluent.- Verify incubator temperature and CO2 levels. |
| Irregular or indistinct plaque morphology | - Cell monolayer detachment.- Inappropriate overlay concentration. | - Handle plates gently to avoid disturbing the cell monolayer.- Optimize the concentration of the overlay (e.g., agarose, methylcellulose). |
| High variability between replicate wells | - Inconsistent virus inoculation.- Uneven cell monolayer. | - Ensure thorough mixing of the virus inoculum before plating.- Ensure a uniform cell seeding density. |
Experimental and Troubleshooting Workflows
Caption: Workflow for genotypic resistance testing.
Caption: Logical workflow for troubleshooting GCV resistance.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Ganciclovir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of Ganciclovir?
Ganciclovir, a potent antiviral drug, exhibits low oral bioavailability, typically less than 10%, due to its hydrophilic nature and limited permeability across the intestinal epithelium. Its absorption is primarily mediated by passive diffusion, which is inefficient for polar molecules. Furthermore, Ganciclovir is a substrate for the multidrug resistance-associated protein 2 (MRP2), an efflux transporter in the apical membrane of enterocytes, which actively pumps the drug back into the intestinal lumen, further reducing its net absorption.
Q2: How does Valganciclovir improve the oral bioavailability of Ganciclovir?
Valganciclovir is a prodrug of Ganciclovir, specifically an L-valyl ester. This modification significantly enhances its oral bioavailability to approximately 60%. The improved absorption is attributed to its recognition and uptake by the peptide transporter 1 (PEPT1), which is highly expressed in the small intestine. Once absorbed, Valganciclovir is rapidly and completely hydrolyzed by esterases in the intestinal wall and liver to yield Ganciclovir.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Caco-2 Permeability Assay Results
Possible Causes & Solutions:
-
Inconsistent Caco-2 cell monolayer integrity:
-
Troubleshooting: Regularly monitor the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers. Only use monolayers with TEER values within a pre-defined acceptable range (typically >200 Ω·cm²). Ensure consistent cell seeding density and culture conditions.
-
-
Ganciclovir degradation:
-
Troubleshooting: Prepare fresh Ganciclovir solutions for each experiment. Analyze the stability of Ganciclovir in the experimental buffer at 37°C over the time course of the assay. If degradation is observed, consider using a more stable buffer system or reducing the incubation time.
-
-
Efflux transporter activity:
-
Troubleshooting: To confirm the involvement of efflux transporters like MRP2, perform the permeability assay in the presence and absence of a known inhibitor (e.g., MK-571). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would indicate efflux-mediated transport.
-
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Bioavailability
Possible Causes & Solutions:
-
Metabolism of the prodrug in the in vitro system:
-
Troubleshooting: For prodrugs like Valganciclovir, Caco-2 cells may have limited esterase activity compared to the in vivo environment. This can lead to an underestimation of the prodrug's absorptive potential. Consider using a co-culture model with cells expressing higher levels of relevant enzymes or supplementing the cell culture medium with intestinal enzymes.
-
-
Species differences in transporters and metabolism:
-
Troubleshooting: The expression and activity of transporters and metabolic enzymes can vary between humans and preclinical animal models. When selecting an animal model for in vivo studies, consider the similarities in intestinal physiology and drug metabolism to humans.
-
-
Impact of formulation excipients:
-
Troubleshooting: Excipients used in the final formulation can significantly impact drug absorption in vivo by altering solubility, dissolution rate, or intestinal transit time. Evaluate the effect of key excipients on in vitro permeability to better predict in vivo performance.
-
Quantitative Data Summary
Table 1: Comparison of Oral Bioavailability for Ganciclovir and its Formulations
| Formulation | Drug/Prodrug | Delivery System | Animal Model | Oral Bioavailability (%) | Reference |
| Conventional | Ganciclovir | Oral Solution | Human | < 10% | |
| Prodrug | Valganciclovir | Oral Tablet | Human | ~ 60% | |
| Nanoparticles | Ganciclovir | Chitosan Nanoparticles | Rat | 35.4% | |
| Liposomes | Ganciclovir | Stealth Liposomes | Rat | 28.7% | |
| Solid Lipid Nanoparticles | Ganciclovir | SLN | Rabbit | 42.1% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable polycarbonate membrane inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values above 200 Ω·cm².
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Ganciclovir solution (typically 10-100 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, add the drug to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of Ganciclovir in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Drug Administration:
-
Oral (PO): Administer the Ganciclovir formulation (e.g., solution, nanoparticle suspension) via oral gavage at a predetermined dose.
-
Intravenous (IV): Administer a sterile Ganciclovir solution via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Ganciclovganciclovir in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Caption: Mechanism of Ganciclovir and Valganciclovir absorption in the intestine.
Caption: Workflow for developing and evaluating new Ganciclovir formulations.
Ganciclovir Sodium stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ganciclovir Sodium in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting and diluting this compound for experimental use?
A1: this compound powder should be reconstituted with sterile water for injection.[1][2] Do not use bacteriostatic water containing parabens, as it is incompatible and may cause precipitation.[3][4] After reconstitution to a concentration of 50 mg/mL, the solution should be further diluted with a compatible infusion fluid, such as 0.9% Sodium Chloride or 5% Dextrose, to a final concentration not exceeding 10 mg/mL.[3][4][5] The reconstituted solution is stable at room temperature for 12 hours and should not be refrigerated before dilution.[2][3]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, storage temperature, the composition of the diluent, and exposure to light. The high pH of the reconstituted solution (around 11) is crucial for its solubility and stability.[2][4][6] Deviations from the optimal pH range can lead to precipitation or degradation. Temperature also plays a significant role, with refrigeration (2-8°C) generally extending stability compared to room temperature.[1][7][8]
Q3: I observed precipitation in my this compound solution. What could be the cause and how can I prevent it?
A3: Precipitation in this compound solutions can occur due to several reasons:
-
Improper Reconstitution: Using bacteriostatic water with parabens for reconstitution is a common cause of precipitation.[3][4]
-
Low pH: If the pH of the solution drops, the solubility of Ganciclovir can decrease, leading to precipitation. This can happen if mixed with acidic solutions.
-
Low Temperature: While refrigeration is generally recommended for diluted solutions, storing the concentrated reconstituted solution (50 mg/mL) in the refrigerator is not advised as it can cause precipitation.[3] Crystals may also form if premixed solutions are exposed to temperatures lower than recommended.[2][9]
-
Incompatibility: Mixing this compound with incompatible drugs or solutions can lead to precipitation.[10][11]
To prevent precipitation, always use sterile water for injection for reconstitution, ensure the final pH of the solution is appropriate, and avoid mixing with known incompatible substances.
Q4: How long can I store my prepared this compound solutions for a long-term experiment?
A4: The stability of this compound solutions depends on the concentration, diluent, container, and storage temperature. Diluted solutions in 0.9% Sodium Chloride or 5% Dextrose are chemically stable for extended periods. Studies have shown stability for at least 5 days under various storage conditions[1], up to 35 days at 5°C and 25°C[12], and even up to 185 days at 2-8°C and 23-27°C in polypropylene containers.[7][13] For longer-term storage, freezing the solution at -20°C has been shown to maintain stability for at least a year.[7][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of drug activity in cell culture | Ganciclovir degradation in the culture medium. | Prepare fresh Ganciclovir solutions at regular intervals based on stability data. Consider performing a stability study in your specific cell culture medium. |
| Variability in experimental results | Inconsistent Ganciclovir concentration due to improper storage or handling. | Strictly adhere to validated storage conditions (temperature, light protection). Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Physical changes in the solution (e.g., color change) | Chemical degradation of Ganciclovir. | Discard the solution immediately. Prepare a fresh solution following the recommended protocol. Investigate potential causes of degradation (e.g., exposure to light, incompatible substances). |
Quantitative Stability Data
Table 1: Stability of this compound in Different Infusion Fluids
| Concentration | Diluent | Container | Temperature | Duration | Remaining Concentration | Reference |
| 1 mg/mL & 5 mg/mL | 0.9% NaCl | PVC Bag | 5°C & 25°C | 35 days | >90% | [12] |
| 1 mg/mL & 5 mg/mL | 5% Dextrose | PVC Bag | 5°C & 25°C | 35 days | >90% | [12] |
| 0.25 mg/mL & 5 mg/mL | 0.9% NaCl | Polypropylene Bag/Syringe | 2-8°C & 23-27°C | 185 days | No significant loss | [7][13] |
| 0.8 mg/mL & 4.55 mg/mL | 0.9% NaCl | Polyethylene/Polyolefin Bag | 4°C, Room Temp, -20°C | 21 days | >95% | [8] |
| Various | 0.9% NaCl | Polypropylene Syringe/PVC Bag | 4°C | 80 days | Stable | [14] |
| Various | 0.9% NaCl | Polypropylene Syringe/PVC Bag | Room Temp | 7 days | Stable | [14] |
| Various | 0.9% NaCl | Polypropylene Syringe/PVC Bag | -20°C | 1 year | Stable | [14] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Ganciclovir
This protocol outlines a general procedure for assessing the chemical stability of Ganciclovir in solution. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of a buffer (e.g., potassium di-hydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).[16] The exact ratio should be optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection: UV detector set at approximately 254 nm.[17]
-
Injection Volume: 10-20 µL.[16]
-
-
Standard Preparation:
-
Prepare a stock solution of Ganciclovir reference standard in a suitable solvent (e.g., mobile phase or water).
-
Prepare a series of working standards by diluting the stock solution to known concentrations to create a calibration curve.
-
-
Sample Preparation:
-
At specified time points during your stability study, withdraw an aliquot of the Ganciclovir solution being tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of the Ganciclovir peak in each chromatogram.
-
-
Data Interpretation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Ganciclovir in your samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial Ganciclovir concentration remaining at each time point to assess stability.
-
Visualizations
This compound Reconstitution and Dilution Workflow
Caption: Workflow for the proper reconstitution and dilution of this compound.
Ganciclovir Mechanism of Action Signaling Pathway
Caption: Intracellular activation and mechanism of action of Ganciclovir.
References
- 1. Stability of this compound (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. globalrph.com [globalrph.com]
- 4. drugs.com [drugs.com]
- 5. DailyMed - GANCICLOVIR- this compound injection, solution [dailymed.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. TCH-042 Stability Study of Ganciclovir in 0.9% Sodium Chloride in Different Types of Containers: Optimization of Resources | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. drugs.com [drugs.com]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. Ganciclovir | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. Stability of this compound in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Stability of dilute solutions of this compound (Cymevan) in polypropylene syringes and PVC perfusion bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijstr.org [ijstr.org]
- 17. researchgate.net [researchgate.net]
Inconsistent results with the HSV-tk/Ganciclovir system
Technical Support Center: HSV-tk/Ganciclovir System
This guide is intended for researchers, scientists, and drug development professionals encountering inconsistent results with the Herpes Simplex Virus thymidine kinase (HSV-tk)/Ganciclovir (GCV) system. It provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or inefficient cell killing in my HSV-tk expressing cells after Ganciclovir treatment?
Possible Causes & Solutions:
-
Low HSV-tk Expression: The level of HSV-tk expression may be insufficient for effective GCV phosphorylation.
-
Troubleshooting: Verify tk gene transduction/transfection efficiency using a reporter gene (e.g., GFP) via flow cytometry or fluorescence microscopy. Confirm protein expression and activity through Western blot or a functional assay. Consider using a stronger promoter or a more efficient gene delivery vector.[1]
-
-
Suboptimal Ganciclovir Concentration: The GCV concentration may be too low for the specific cell line.
-
Troubleshooting: Perform a dose-response curve to determine the optimal IC50 (Inhibitory Concentration 50%) for your specific HSV-tk expressing cell line. Concentrations can vary significantly between cell types.[2] For example, one study noted that 20 µg/ml of GCV was optimal for inhibiting HSV-tk-positive cells without affecting normal cells.[2]
-
-
Cell Cycle State: GCV's cytotoxic effect is most potent in actively dividing cells because its triphosphate form is incorporated during DNA replication, leading to chain termination.[3]
-
Troubleshooting: Ensure cells are in a proliferative state during GCV treatment. Cell cycle synchronization techniques may enhance cytotoxicity.[4]
-
-
Development of GCV Resistance: Resistant clones can arise, often due to the loss or modification of the HSV-tk gene.
-
Troubleshooting: Isolate and analyze resistant colonies. Check for the presence and integrity of the HSV-tk gene via PCR.[5] One study found that GCV resistance in transduced tumor cells was due to the absence of a functional TK protein, caused by partial or complete deletion of the gene.[5] Another identified a 227-bp deletion due to cryptic splice sites within the HSV-tk sequence.[6]
-
Q2: I'm observing significant toxicity in my control cells (not expressing HSV-tk). What is causing this?
Possible Causes & Solutions:
-
Excessively High Ganciclovir Concentration: While GCV is relatively non-toxic to normal cells, very high concentrations can be phosphorylated by cellular enzymes, leading to cytotoxicity.[7]
-
Troubleshooting: Lower the GCV concentration. A proper dose-response experiment will identify a concentration that is lethal to HSV-tk positive cells but spares negative controls. Some non-specific toxicity has been observed at concentrations like 10 µg/mL in certain cell lines.[8]
-
-
Contamination: Your control cell population may be contaminated with HSV-tk expressing cells.
-
Troubleshooting: Use a fluorescent reporter to confirm the purity of your control cell population by flow cytometry.
-
-
Prodrug Batch Variability: The purity or stability of the GCV batch could be compromised.
-
Troubleshooting: Test a new batch of GCV from a reputable supplier.
-
Q3: The "bystander effect" in my co-culture experiments is weak or inconsistent. How can I improve it?
The bystander effect, where HSV-tk negative cells are killed by toxic metabolites transferred from neighboring HSV-tk positive cells, is crucial for therapeutic efficacy but can be highly variable.[9][10]
Possible Causes & Solutions:
-
Poor Gap Junctional Intercellular Communication (GJIC): The primary mechanism for the bystander effect is the transfer of phosphorylated GCV through gap junctions.[9][11] Cell lines with poor cell-to-cell communication will exhibit a weak bystander effect.
-
Troubleshooting: Assess the GJIC capacity of your cell line (e.g., via dye transfer assays). Some tumors may not be suitable targets for this therapy if they lack significant GJIC.[11] The effect varies significantly between cell lines; for instance, rat gliosarcoma (9L) cells showed a much stronger bystander effect than HT29 colorectal carcinoma cells.[12]
-
-
Ratio of tk+ to tk- Cells: The proportion of HSV-tk expressing cells is critical. While killing can be observed with as few as 10% tk+ cells, the effect is generally stronger with higher ratios.[13][14]
-
Alternative Bystander Mechanisms: Other reported mechanisms include the phagocytosis of apoptotic vesicles from dying tk+ cells.[13][16] The dominance of one mechanism over another may be cell-type dependent.
-
Troubleshooting: If GJIC is low, investigate whether apoptosis is being efficiently induced in the tk+ cells.
-
Q4: How does Ganciclovir actually kill the cells?
The HSV-tk/GCV system is a "suicide gene" therapy approach.[4]
-
Activation: The non-toxic prodrug, Ganciclovir, enters the cell.[3]
-
Phosphorylation: The viral HSV-tk enzyme phosphorylates GCV into GCV-monophosphate. This is the key selective step, as mammalian thymidine kinase does not efficiently phosphorylate GCV.[3]
-
Further Phosphorylation: Host cellular kinases convert GCV-monophosphate into the toxic GCV-triphosphate.[17]
-
DNA Chain Termination: GCV-triphosphate is incorporated into the DNA of replicating cells, causing premature DNA chain termination, which leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).[3][18]
Quantitative Data Summary
The effective concentration of Ganciclovir is highly dependent on the cell line, the level of HSV-tk expression, and the experimental conditions. The following table summarizes reported IC50/EC50 values to provide a general reference range.
| Cell Line / System | HSV-tk Status | GCV Concentration (IC50/EC50) | Notes |
| Human OST cells | Expressing HSV1-tk | 0.0019 µM (1.9 nM) | Cytotoxicity assay.[19] |
| Embryonic Stem Cells (hESC) | Expressing wt-TK | 96 nM | 96-hour exposure.[20] |
| SW620 (Colon Carcinoma) | 1:1 mix of tk+ and tk- | 1.5 µM | This value was reduced to 0.07 µM with the addition of Hydroxyurea.[21] |
| SW620 (Colon Carcinoma) | 10:90 mix of tk+ and tk- | 55 µM | This value was reduced to 0.3 µM with the addition of Hydroxyurea.[21] |
| SW1990 (Pancreatic Cancer) | Expressing tk | Effective range: 0.5 to 50 µg/ml | Significant cell death observed in this range.[22] |
| Human Lens Epithelial Cells | Expressing tk | ~20 µg/ml | Optimal concentration for inhibiting tk+ cells without harming normal cells.[2] |
Diagrams: Workflows and Mechanisms
Mechanism of HSV-tk/Ganciclovir Action
Caption: The metabolic activation pathway of Ganciclovir in HSV-tk expressing cells.
Bystander Effect via Gap Junctions
Caption: Transfer of toxic GCV metabolites from a tk+ to a tk- cell via gap junctions.
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting common issues in HSV-tk/GCV experiments.
Experimental Protocol: Standard In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing GCV cytotoxicity. It should be optimized for your specific cell line and experimental goals.
1. Cell Seeding:
-
Culture HSV-tk expressing cells and non-expressing control cells under standard conditions.
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) to ensure they are in the logarithmic growth phase during treatment.
-
For bystander effect assays, seed co-cultures of tk+ and tk- cells at desired ratios (e.g., 50:50, 10:90).
-
Incubate for 24 hours to allow for cell adherence.
2. Ganciclovir Treatment:
-
Prepare a stock solution of Ganciclovir (e.g., in sterile water or DMSO, depending on the supplier's instructions).
-
Prepare a serial dilution of GCV in culture medium to create a range of final concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and replace it with the GCV-containing medium. Include a "no drug" control.
-
Incubate the cells for a defined period (e.g., 72-96 hours). The timing of GCV administration can be critical.[4]
3. Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard method:
-
MTT/XTT Assay: Measures metabolic activity. Add the reagent to each well, incubate as required, and then read the absorbance on a plate reader.
-
Trypan Blue Exclusion: For adherent cells, trypsinize the cells from each well, stain with trypan blue, and count viable (unstained) versus non-viable (blue) cells using a hemocytometer.
-
Crystal Violet Staining: Stains the DNA of adherent cells. After washing and fixing, stain the remaining cells, elute the dye, and measure the absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell survival for each GCV concentration relative to the "no drug" control.
-
Plot the percentage of survival against the log of the GCV concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of GCV that causes 50% inhibition of cell growth.
References
- 1. Herpes simplex virus-thymidine kinase/ganciclovir suppressed the growth of lung adenocarcinoma cells accompanied by premature senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using HSV-TK/GCV suicide gene therapy to inhibit lens epithelial cell proliferation for treatment of posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Mechanisms for ganciclovir resistance in gastrointestinal tumor cells transduced with a retroviral vector containing the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism for ganciclovir resistance in human T lymphocytes transduced with retroviral vectors carrying the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the bystander effect on HSV-tk/GCV gene therapy. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The effect of ganciclovir on herpes simplex virus-mediated oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The "bystander effect": tumor regression when a fraction of the tumor mass is genetically modified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and accumulation of ganciclovir triphosphate in bystander cells cocultured with herpes simplex virus type 1 thymidine kinase-expressing human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unrepairable DNA Double Strand Breaks Initiate Cytotoxicity with HSV-TK/Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Optimization of Thymidine Kinase-Based Safety Switch for Neural Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic enhancement of herpes simplex virus thymidine kinase/ganciclovir-mediated cytoxicity by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganciclovir Sodium and the Cell Cycle
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ganciclovir Sodium (GCV), with a focus on the impact of the cell cycle on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (GCV)?
A1: Ganciclovir is a prodrug, meaning it requires conversion into an active form to exert its effect. This activation is a multi-step phosphorylation process. In the context of anti-herpetic therapy (e.g., in cells expressing Herpes Simplex Virus thymidine kinase, HSV-TK) or anti-cytomegalovirus (CMV) therapy, the initial and rate-limiting phosphorylation to Ganciclovir-monophosphate is catalyzed by the viral kinase (HSV-TK or CMV UL97).[1] Subsequently, host cellular kinases convert the monophosphate to di- and tri-phosphate forms.[1] The active Ganciclovir-triphosphate (GCV-TP) is a competitive inhibitor of viral DNA polymerase and can be incorporated into the nascent viral DNA chain, leading to the termination of DNA elongation and halting viral replication.[1]
Q2: How does the cell cycle influence the efficacy of GCV?
A2: The efficacy of Ganciclovir is highly dependent on the S phase of the cell cycle.[2] GCV-TP primarily exerts its cytotoxic effects by being incorporated into newly synthesized DNA.[3] Therefore, cells actively undergoing DNA replication (i.e., in S phase) are most susceptible to GCV's effects. Treatment with GCV often leads to an accumulation of cells in the S and G2/M phases, indicating a cell cycle arrest.[2][3] This arrest is a crucial precursor to GCV-induced apoptosis.[2]
Q3: Why are my non-transduced/uninfected cells showing toxicity at high GCV concentrations?
A3: While GCV activation is preferentially catalyzed by viral kinases, mammalian cells can phosphorylate GCV, albeit much less efficiently. At high concentrations, GCV can inhibit the proliferation of mammalian cells.[4] Bone marrow-derived cells are particularly sensitive.[4] It is crucial to determine the optimal GCV concentration that maximizes efficacy in target cells while minimizing toxicity in non-target cells.
Q4: What is the "bystander effect" in the context of HSV-TK/GCV therapy?
A4: The bystander effect refers to the killing of neighboring, non-transduced tumor cells when adjacent HSV-TK expressing cells are treated with GCV. The activated, phosphorylated GCV can be transferred from the HSV-TK positive cells to adjacent cells, likely through gap junctions, inducing cytotoxicity in those cells as well. A poor bystander effect can contribute to the emergence of GCV-resistant tumor cell populations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no cytotoxicity observed after GCV treatment in HSV-TK transduced cells. | Inefficient transduction: The target cells may have low or no expression of the HSV-TK gene. | - Confirm HSV-TK expression via Western blot or qPCR. - Optimize your transduction protocol to increase efficiency. - Consider using a different vector system. |
| GCV Resistance: The cells may have developed resistance to GCV. This is often due to the loss or mutation of the HSV-TK gene.[5] | - Sequence the HSV-TK gene in your cell line to check for mutations. - Re-transduce the cells with a functional HSV-TK vector.[5] | |
| High proportion of non-cycling cells: A large fraction of your cell population may be in the G0/G1 phase and therefore not actively replicating DNA. | - Analyze the cell cycle distribution of your culture using flow cytometry. - Consider synchronizing your cells to enrich for the S-phase population before GCV treatment. | |
| High variability in experimental results. | Asynchronous cell population: Cells at different stages of the cell cycle will respond differently to GCV, leading to inconsistent results. | - Implement a cell synchronization protocol (e.g., double thymidine block or serum starvation) to ensure a more homogenous cell population at the start of the experiment. |
| Inconsistent GCV concentration or exposure time: Variations in drug concentration or the duration of treatment can significantly impact outcomes. | - Ensure accurate preparation of GCV solutions and consistent treatment times across all experimental replicates. | |
| Unexpected cell death in control (non-transduced) cells. | GCV concentration is too high: GCV can be toxic to mammalian cells at high concentrations.[4] | - Perform a dose-response curve to determine the IC50 of GCV for your specific non-transduced cell line and use a concentration well below this for your experiments. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | - Regularly test your cell cultures for contamination. |
Quantitative Data Summary
| Cell Line | Transduction/Infection Status | GCV Concentration | Observed Effect | Reference |
| B16F10 Murine Melanoma | Parental (non-transduced) | 100 µM | Resistant | [2] |
| B16F10 Murine Melanoma | HSV-TK transduced | 0.1 - 0.3 µM | IC50 for cell killing | [2] |
| B16F10 Murine Melanoma | HSV-TK transduced | Not specified | S-phase and G2-phase cell cycle arrest | [2] |
| CHO Cells | Stably transfected with HSV-TK | Not specified | S and G2/M arrest | [3] |
| Lymphoblastoid Cells | CMV AD169 infected | 20 mg/liter | Complete inhibition of viral replication | [6] |
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Thymidine solution (200 mM stock in sterile water)
-
Deoxycytidine solution (optional, for release)
Procedure:
-
Culture cells to be synchronized to approximately 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours. This blocks cells in the S phase.
-
Release the block by removing the thymidine-containing medium. Wash the cells twice with pre-warmed PBS, and then add fresh, pre-warmed complete medium.
-
Incubate for 9 hours to allow the cells to proceed through the cell cycle.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-17 hours. This second block arrests the cells at the G1/S transition.
-
To begin your experiment, release the block by washing the cells twice with PBS and adding fresh medium. Cells will now proceed synchronously through the S phase.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or by collecting the cell suspension.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]
Protocol 3: Western Blot for Cyclin B1 and p53
This protocol is for detecting changes in the expression of cell cycle-related proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-p53, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After GCV treatment for the desired time points, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 or anti-p53) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
Visualizations
Caption: Activation pathway of this compound.
Caption: GCV's impact on the cell cycle and apoptosis.
Caption: General experimental workflow for studying GCV.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. S- and G2-phase cell cycle arrests and apoptosis induced by ganciclovir in murine melanoma cells transduced with herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for ganciclovir resistance in gastrointestinal tumor cells transduced with a retroviral vector containing the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Addressing batch-to-batch variability of Ganciclovir Sodium
Technical Support Center: Ganciclovir Sodium
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound is showing lower antiviral efficacy compared to previous batches. What could be the cause?
A1: Reduced antiviral efficacy can stem from several factors related to batch-to-batch variability. The most common causes are lower purity of the compound, the presence of inactive isomers or related impurities, or degradation of the active pharmaceutical ingredient (API). It is also possible that the actual concentration of your prepared stock solution is lower than intended due to incomplete solubilization. We recommend verifying the purity and concentration of your current batch using the protocols outlined in our troubleshooting section.
Q2: I'm observing unexpected cytotoxicity in my cell cultures with a new batch of this compound, even at concentrations that were previously well-tolerated. Why is this happening?
A2: Increased cytotoxicity can be alarming and may be attributed to the presence of cytotoxic impurities or degradation products in the new batch.[1] Ganciclovir itself can have dose-dependent cytotoxic effects.[1][2] Variations in the manufacturing process can sometimes lead to different impurity profiles. Additionally, improper storage or handling can lead to the formation of degradation products that may be more toxic to cells. We advise performing a cytotoxicity assay to compare the new batch with a previously validated batch.
Q3: I'm having trouble dissolving a new batch of this compound, even when using the same protocol as before. What should I do?
A3: Solubility issues can arise from differences in the physical properties of the this compound powder between batches, such as particle size and crystalline form.[3] Ganciclovir is known to be slightly soluble in water at neutral pH, with solubility increasing at higher pH.[4][5] Ensure that the pH of your solvent is appropriate. If you continue to experience issues, refer to our solubility assessment protocol to systematically evaluate the solubility of the new batch.
Q4: How can I proactively assess a new batch of this compound to avoid experimental inconsistencies?
A4: It is good practice to perform quality control checks on new batches of critical reagents. For this compound, we recommend a simple solubility check and a purity assessment by High-Performance Liquid Chromatography (HPLC). Comparing the HPLC chromatogram of the new batch to a previous, well-performing batch can reveal significant differences in purity and impurity profiles.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity
If you observe a significant deviation in the expected antiviral potency of a new this compound batch, follow this workflow:
References
- 1. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Micronization of Ganciclovir | Scientific.Net [scientific.net]
- 4. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study [mdpi.com]
Validation & Comparative
Valganciclovir Demonstrates Superior Oral Bioavailability Over Ganciclovir in Preclinical Animal Models
A comprehensive review of animal studies reveals that valganciclovir, a prodrug of ganciclovir, consistently exhibits significantly higher oral bioavailability across multiple species, including rats, dogs, and cynomolgus monkeys. This enhanced absorption profile makes valganciclovir a more efficient oral delivery form of ganciclovir for achieving therapeutic concentrations.
Valganciclovir is rapidly and extensively hydrolyzed to ganciclovir after oral administration. This conversion is a key feature of its design, allowing it to bypass the poor oral absorption that limits the clinical utility of oral ganciclovir. The bioavailability of ganciclovir following oral administration of valganciclovir is substantially greater than that achieved with oral ganciclovir itself in various animal models.
Comparative Oral Bioavailability Data
The following table summarizes the key pharmacokinetic parameters of ganciclovir and valganciclovir from animal studies.
| Animal Model | Drug Administered | Dosage | Oral Bioavailability (%) | Key Findings & Reference |
| Rat | Oral Ganciclovir | Not Specified | 7-10% | Poor oral bioavailability observed.[1] |
| Oral Valganciclovir | Not Specified | 56% | Valganciclovir significantly improves ganciclovir bioavailability.[1] | |
| Dog | Oral Ganciclovir | Not Specified | Not Specified | Data on oral ganciclovir bioavailability in dogs is limited in the reviewed studies. |
| Oral Valganciclovir | Not Specified | 100% | Complete oral bioavailability of ganciclovir from valganciclovir was reported.[1] | |
| Cynomolgus Monkey | Oral Ganciclovir | Not Specified | 7-10% | Similar to rats, cynomolgus monkeys show poor oral absorption of ganciclovir.[1] |
| Oral Valganciclovir | Not Specified | 50% | A substantial increase in ganciclovir bioavailability is achieved with valganciclovir.[1] | |
| Mouse | Oral Valganciclovir | Not Specified | 100% | Complete oral bioavailability of ganciclovir from the prodrug was noted.[1] |
| Horse | Intravenous Ganciclovir | 2.5 mg/kg | N/A | Administered to establish baseline pharmacokinetics. |
| Oral Valganciclovir | 1800 mg/horse | 41 ± 20% | Demonstrates significant, though variable, oral absorption of ganciclovir from valganciclovir in this species. |
Experimental Protocols
Detailed experimental protocols for the summarized bioavailability data in rats, dogs, and cynomolgus monkeys were not available in the reviewed literature. The provided data is based on a comprehensive non-clinical pharmacology and toxicology summary.[1] The following describes a general methodology for a comparative oral bioavailability study based on common practices in preclinical pharmacokinetics.
Objective: To determine and compare the oral bioavailability of ganciclovir when administered as ganciclovir versus valganciclovir in a specific animal model (e.g., rat, dog, or cynomolgus monkey).
Experimental Design: A crossover study design is typically employed where each animal receives both oral ganciclovir and oral valganciclovir, with a washout period between administrations to avoid carry-over effects. An intravenous administration of ganciclovir is also included to determine the absolute bioavailability.
Animal Models:
-
Species: Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys are commonly used.
-
Health Status: Animals are healthy, of a specific age and weight range, and are acclimated to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles.
Drug Administration:
-
Oral (PO): Ganciclovir and valganciclovir are administered orally, typically via gavage for rodents or in a capsule for larger animals. The dose is calculated based on the animal's body weight.
-
Intravenous (IV): A solution of ganciclovir is administered intravenously, usually through a catheterized vein, to serve as a reference for 100% bioavailability.
Blood Sampling:
-
Serial blood samples are collected at predetermined time points after drug administration (e.g., pre-dose, and at various intervals post-dose).
-
Blood is collected into tubes containing an anticoagulant and processed to obtain plasma.
Analytical Method:
-
Plasma concentrations of ganciclovir (and valganciclovir, if applicable) are determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated from the plasma concentration-time data.
-
Absolute Oral Bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Mechanism of Enhanced Absorption
The improved oral bioavailability of valganciclovir is attributed to its recognition and transport by peptide transporters in the intestinal tract. This active transport mechanism allows for more efficient absorption compared to the passive and likely saturable absorption of ganciclovir.
Caption: Comparative absorption pathways of oral ganciclovir and valganciclovir.
Experimental Workflow for a Comparative Bioavailability Study
The following diagram illustrates a typical workflow for conducting a comparative oral bioavailability study in an animal model.
Caption: Workflow of a typical preclinical comparative bioavailability study.
References
A Comparative Analysis of Ganciclovir-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir (GCV), a synthetic nucleoside analogue of 2'-deoxy-guanosine, is a cornerstone of antiviral therapy and a critical component in suicide gene therapy for cancer. Its efficacy, particularly in the context of Herpes Simplex Virus thymidine kinase (HSV-TK) gene therapy, is largely attributed to its ability to induce apoptosis in target cells. This guide provides a comparative analysis of the primary signaling pathways activated by Ganciclovir, supported by experimental data and detailed methodologies, to aid researchers in their understanding and application of this potent cytotoxic agent.
Upon phosphorylation to its triphosphate form by viral or cellular kinases, Ganciclovir is incorporated into replicating DNA, leading to chain termination and the formation of DNA single-strand breaks.[1][2] This DNA damage is a critical initiating event that triggers a cascade of signaling events, culminating in programmed cell death through two principal, and at times interconnected, pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Key Signaling Pathways in Ganciclovir-Induced Apoptosis
Ganciclovir-induced apoptosis is a complex process involving the activation of distinct but interacting signaling cascades. The primary pathways implicated are the intrinsic pathway, which is initiated by mitochondrial stress, and the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for Ganciclovir-induced apoptosis, particularly in response to DNA damage.[3] The process is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors into the cytoplasm.
Key events in the Ganciclovir-induced intrinsic pathway include:
-
DNA Damage and Cell Cycle Arrest: Ganciclovir triphosphate incorporation into DNA causes replication-dependent double-strand breaks, leading to S and G2/M phase cell cycle arrest.[2][3][4]
-
Bcl-2 Family Protein Regulation: DNA damage leads to a decline in the levels of anti-apoptotic proteins like Bcl-2.[3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step.
-
Mitochondrial Perturbation: The altered Bcl-2 family protein balance results in the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][5]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which leads to the activation of caspase-9.[3][5]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway provides an alternative, and sometimes parallel, route for Ganciclovir to induce apoptosis. This pathway is initiated by the activation of death receptors on the cell surface.[1]
Key events in the Ganciclovir-induced extrinsic pathway include:
-
p53 Accumulation and Death Receptor Upregulation: Ganciclovir treatment can induce the accumulation of the tumor suppressor protein p53.[1] p53 can, in turn, increase the cell surface expression of death receptors such as CD95 (Fas) and TNF-R1.[1]
-
Ligand-Independent Receptor Aggregation: Interestingly, Ganciclovir can induce the aggregation of CD95 receptors in a ligand-independent manner.[1]
-
DISC Formation and Caspase-8 Activation: This receptor aggregation leads to the recruitment of the Fas-associated death domain protein (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[1] Within the DISC, pro-caspase-8 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspases like caspase-3.[1] It can also cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.
The following diagram illustrates the key signaling events in both the intrinsic and extrinsic pathways of Ganciclovir-induced apoptosis.
Comparative Experimental Data
The following tables summarize quantitative data from various studies investigating the effects of Ganciclovir on key apoptotic markers. These tables provide a comparative overview of Ganciclovir's potency and the cellular responses it elicits.
Table 1: Ganciclovir Cytotoxicity in HSV-TK Expressing Cells
| Cell Line | Ganciclovir Concentration | Incubation Time | Outcome | Reference |
| B16F10 murine melanoma (HSVtk-transduced) | 0.1 - 0.3 µM | Not specified | IC50 | [4] |
| Human U251 glioblastoma (U251tk) | 1 µM | 24 hours | >99.8% cell kill | [6] |
| Rat C6 glioma (C6/tk) | 5 µg/ml | 72 hours | 23% apoptotic cells | [7] |
| Baby hamster kidney (HSVTK-transformed) | Not specified | Up to 7 days | Potent inducer of cell death compared to Acyclovir | [8] |
Table 2: Key Molecular Events in Ganciclovir-Induced Apoptosis
| Cell Line | Ganciclovir Treatment | Key Molecular Event | Observation | Reference |
| TK-containing cells | Not specified | Caspase-8 and -3 cleavage | Observed starting at 48 hours | [1] |
| TK-containing cells | Not specified | PARP cleavage | Almost complete at 96-120 hours | [1] |
| CHO cells (HSVtk) | Not specified | Bcl-2 level | Initial decline followed by further cleavage | [3] |
| CHO cells (HSVtk) | Not specified | Cytochrome c release | Excessive release observed | [3] |
| TK-transfected neuroblastoma cells | Not specified | p53 accumulation | Increased | [1] |
| TK-transfected neuroblastoma cells | Not specified | CD95 and TNF-R1 expression | Increased cell surface expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to study Ganciclovir-induced apoptosis.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase, by measuring the cleavage of a colorimetric substrate.
Principle: Activated caspase-3 cleaves the substrate DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[9][10]
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells with Ganciclovir.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Collect the supernatant (cytosolic extract).[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[10]
-
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer with 10 mM DTT to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).[10]
-
-
Incubation and Measurement:
Western Blot Analysis for Apoptotic Proteins
Western blotting is a widely used technique to detect and quantify specific proteins involved in the apoptotic pathways, such as caspases and their cleavage products, and members of the Bcl-2 family.[11]
Protocol:
-
Protein Extraction:
-
Lyse Ganciclovir-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates to ensure equal loading.
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-Bcl-2).
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[11]
-
The following diagram outlines a general experimental workflow for studying Ganciclovir-induced apoptosis.
Conclusion
Ganciclovir induces apoptosis through a multifaceted process that can engage both the intrinsic and extrinsic pathways. The relative contribution of each pathway can be cell-type dependent and influenced by the cellular context, such as the p53 status.[1][3][12] The intrinsic pathway, initiated by DNA damage and mitochondrial dysfunction, and the extrinsic pathway, triggered by death receptor aggregation, converge on the activation of executioner caspases, leading to the efficient elimination of target cells. A thorough understanding of these mechanisms, supported by robust experimental data, is paramount for the continued development and optimization of Ganciclovir-based therapies.
References
- 1. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S- and G2-phase cell cycle arrests and apoptosis induced by ganciclovir in murine melanoma cells transduced with herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [Ganciclovir induces apoptosis of rat C6 glioma cell transduced with HSV-tk gene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Ganciclovir-induced ablation non-proliferating thyrocytes expressing herpesvirus thymidine kinase occurs by p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Ganciclovir Versus Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of Ganciclovir against other common antiviral nucleoside analogs, including Acyclovir and Cidofovir. Foscarnet, a non-nucleoside pyrophosphate analog, is included as a mechanistic counterpoint. The information herein is intended to support preclinical safety assessment and inform drug development strategies by presenting a consolidated view of genotoxicity data, experimental methodologies, and the underlying molecular pathways.
Introduction to Nucleoside Analogs and Genotoxicity
Nucleoside analogs are a cornerstone of antiviral therapy, primarily targeting viral DNA polymerases to inhibit replication. Ganciclovir (GCV), a synthetic analog of 2'-deoxy-guanosine, is widely used for treating cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] However, its mechanism, which involves interaction with DNA synthesis, raises concerns about its potential for genotoxicity—damage to the genetic material of cells. Such damage can lead to mutations, chromosomal aberrations, and potentially carcinogenesis.[1]
Assessing genotoxicity is a critical component of the safety profile of any therapeutic agent. This guide compares Ganciclovir with Acyclovir (ACV), a related guanosine analog; Cidofovir (CDV), a cytosine nucleotide analog; and Foscarnet (FOS), which inhibits DNA polymerase through a different mechanism.[3][4][5] Understanding their comparative genotoxic profiles is essential for risk-benefit analysis in both clinical settings and drug development pipelines.
Mechanisms of Action and Genotoxic Pathways
The primary antiviral action of nucleoside analogs like Ganciclovir and Acyclovir relies on their phosphorylation to active triphosphate forms, which then act as competitive inhibitors of viral DNA polymerase.[2][6] Ganciclovir's activation is initiated by the viral phosphotransferase UL97 in CMV-infected cells, lending it specificity.[2][7] However, these active metabolites can also be recognized by host cell DNA polymerases, albeit with lower affinity. Misincorporation of these analogs into the host cell's genomic DNA can lead to DNA strand breaks, cell cycle arrest, and the induction of DNA damage responses, forming the basis of their genotoxic potential.[8][9]
Cidofovir, being a nucleotide analog, bypasses the initial viral kinase-dependent activation step required by Ganciclovir, which may influence its activity spectrum and toxicity profile.[10] In contrast, Foscarnet directly inhibits the pyrophosphate binding site on DNA polymerase without requiring intracellular activation or incorporation into the DNA strand, suggesting a potentially lower intrinsic risk of genotoxicity via DNA integration.[5][11]
Comparative Genotoxicity Data
The genotoxic potential of a compound is typically evaluated using a battery of tests that assess different endpoints, including gene mutations, chromosomal damage (clastogenicity), and primary DNA damage. The table below summarizes publicly available data from standard assays for Ganciclovir and its comparators.
| Assay Type | Ganciclovir (GCV) | Acyclovir (ACV) | Cidofovir (CDV) | Foscarnet (FOS) |
| Ames Test (Bacterial Reverse Mutation) | Generally Negative | Negative[12] | Data Not Widely Available | Data Not Widely Available |
| Micronucleus Assay (Clastogenicity/Aneugenicity) | Positive[13] | Positive at high concentrations[12] | Induces mitotic catastrophe, suggesting potential[4] | Data Not Widely Available |
| Comet Assay (DNA Strand Breaks) | Positive (induces γH2AX, a marker of DNA breaks)[8] | Positive at high concentrations | Positive (induces DNA damage)[4] | Data Not Widely Available |
| Chromosomal Aberrations | Positive[13] | Positive (clastogenic)[3][14] | Data Not Widely Available | Data Not Widely Available |
| In Vitro Transformation | Data Not Widely Available | Positive at high concentrations[12] | Data Not Widely Available | Positive[11] |
| Carcinogenicity | Potential human carcinogen[1] | Not carcinogenic in rodents[14] | Data Not Widely Available | No evidence of oncogenicity in rodents[11] |
Note: This table is a synthesis of findings from multiple sources. "Positive" indicates that the substance induced a genotoxic effect under the specified test conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and interpretation of genotoxicity studies. Below are methodologies for three key assays cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.[15][16]
Objective: To detect point mutations (frameshift or base-pair substitutions).
Methodology:
-
Strain Selection: Use histidine-dependent (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent (trp- ) strain of Escherichia coli.[15]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.[17]
-
Exposure (Plate Incorporation Method):
-
Mix the tester strain (~1-2 x 10⁸ cells), the test compound at various concentrations, and molten top agar. If metabolic activation is required, add the S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (prototrophs that can now grow in the absence of histidine/tryptophan).
-
Analysis: A positive result is a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.[16]
In Vitro Micronucleus Assay
This cytogenetic assay provides a comprehensive measure of chromosomal damage.[18][19]
Objective: To detect clastogenic (chromosome breaking) and aneugenic (whole chromosome loss/gain) events.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., CHO, L5178Y) or primary human peripheral blood lymphocytes. Culture cells to achieve exponential growth.
-
Treatment: Expose duplicate cell cultures to the test compound at a minimum of three analyzable concentrations, alongside negative and positive controls.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium. This inhibits cytokinesis (cytoplasmic division) while allowing nuclear division, resulting in the accumulation of binucleated cells. Scoring is then confined to these cells that have completed one division.[19][20]
-
Harvest and Staining: Harvest cells after an appropriate exposure and recovery period (e.g., 1.5-2 normal cell cycles). Swell cells in a hypotonic solution, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies separate from the main nuclei within the cytoplasm.
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This is a sensitive method for detecting primary DNA damage in individual cells.[21][22]
Objective: To measure DNA single- and double-strand breaks and alkali-labile sites.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the treated cell culture or tissue of interest.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution with detergent. This removes cell membranes and cytoplasm, leaving behind the DNA organized as a "nucleoid".[21]
-
Alkaline Unwinding: Place the slides in a high-pH (alkaline, >13) electrophoresis buffer to unwind the DNA. This process converts alkali-labile sites into strand breaks.[23]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer. Fragmented DNA will migrate away from the nucleoid towards the anode, forming a "comet tail".[23]
-
Neutralization and Staining: Neutralize the slides in a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the tail relative to the head. Common metrics include % Tail DNA and Tail Moment.[24]
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the chosen comet metric compared to the negative control.
Conclusion and Discussion
The available data indicate that Ganciclovir possesses clear genotoxic activity, inducing chromosomal damage and DNA strand breaks.[8][13] This profile is consistent with its mechanism of action involving incorporation into host DNA.
Acyclovir appears to have a lower genotoxic potential, with effects such as clastogenicity being observed primarily at high, often cytotoxic, concentrations.[12][25] Its negative result in the Ames test suggests it is not a point mutagen.[12]
Fewer public data are available for Cidofovir and Foscarnet in standard genotoxicity assays. However, Cidofovir's ability to induce DNA damage and mitotic catastrophe in vitro suggests a potential for genotoxicity that warrants further investigation.[4] Foscarnet's positive result in an in vitro transformation assay indicates a potential for inducing oncogenic changes, although its mechanism differs significantly from nucleoside analogs.[11]
References
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Review of Synthesis, Toxicology and Detection of Acyclovir [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ganciclovir-induced mutations are present in a diverse spectrum of post-transplant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scispace.com [scispace.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Preclinical toxicology studies with acyclovir: genetic toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
- 20. crpr-su.se [crpr-su.se]
- 21. Comet assay - Wikipedia [en.wikipedia.org]
- 22. geneticeducation.co.in [geneticeducation.co.in]
- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Toxicology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Preclinical Safety of Ganciclovir and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term preclinical safety profiles of Ganciclovir and its primary alternatives: Valganciclovir, Cidofovir, and Foscarnet. The information is intended to assist researchers and drug development professionals in evaluating the toxicological risks associated with these antiviral agents in a preclinical setting. The data presented is a summary of findings from various animal studies and is crucial for designing and interpreting non-clinical safety studies.
Key Preclinical Safety Findings
Ganciclovir and its prodrug, Valganciclovir, are primarily associated with hematologic and reproductive toxicities. In contrast, Cidofovir and Foscarnet are predominantly linked to nephrotoxicity. Long-term preclinical studies are essential to characterize the dose-dependent nature and potential reversibility of these adverse effects.
Table 1: Comparative Hematologic Toxicity in Preclinical Models
| Drug | Animal Model | Dosage | Duration | Key Findings |
| Ganciclovir | Dog | 5 mg/kg/day (IV) | 28 days | Delayed platelet recovery.[1] |
| Rat | 100, 200, 400 mg/kg/day (Oral) | 1 month | Dose-dependent bone marrow suppression.[1] | |
| Mouse | - | - | Granulocytopenia, anemia, thrombocytopenia.[2] | |
| Valganciclovir | Mouse, Rat, Dog | - | - | Toxicological profile is essentially the same as Ganciclovir, targeting the hematopoietic system.[3] |
| Cidofovir | Rat | 0.6 mg/kg/week (SC) | 26 weeks | Neutropenia has been observed.[1] |
| Foscarnet | - | - | - | Does not cause severe neutropenia.[4] |
Table 2: Comparative Nephrotoxicity in Preclinical Models
| Drug | Animal Model | Dosage | Duration | Key Findings |
| Ganciclovir | Rat | 150 mg/kg/day and higher | - | Increased urine volume and electrolyte imbalance.[3] |
| Valganciclovir | Rat | 150 mg/kg/day and higher | - | Increased urine volume and electrolyte imbalance.[3] |
| Cidofovir | Rat | 0.6 mg/kg/week (SC) | 26 weeks | Mammary adenocarcinomas at a dose approximately 0.04-fold the systemic exposure in humans.[1] |
| Animal studies | - | - | Dose-dependent nephrotoxicity is a major toxicity.[5] | |
| Foscarnet | Animal studies | - | - | Major toxicity is renal impairment.[6] |
Table 3: Comparative Reproductive and Developmental Toxicity in Preclinical Models
| Drug | Animal Model | Dosage | Duration | Key Findings |
| Ganciclovir | Male Mouse | - | - | Decreased fertility and hypospermatogenesis.[2] |
| Male Dog | - | - | Hypospermatogenesis.[2] | |
| Female Mouse | IV doses resulting in ~1.7x human exposure | - | Decreased mating behavior, decreased fertility, and increased embryolethality.[2] | |
| Rabbit, Mouse | IV doses resulting in 2x human exposure | - | Embryotoxic and teratogenic effects.[2] | |
| Valganciclovir | Male Mouse, Rat, Dog | - | - | Similar effects on spermatogenesis as Ganciclovir.[2] |
| Cidofovir | Animal studies | - | - | Carcinogenic, teratogenic, and caused hypospermia. |
| Foscarnet | Animal studies | - | - | Did not impair fertility but showed a mild increase in skeletal anomalies at subtherapeutic exposure levels.[7] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical safety findings. Below is a generalized protocol for a long-term toxicity study of an antiviral drug in a rodent model, based on common practices cited in the literature.
Objective: To evaluate the potential toxicity of a test article following repeated oral administration to rats for a period of 28 days.
Test System:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose of the test article
-
Group 3: Mid dose of the test article
-
Group 4: High dose of the test article
-
Group 5 (optional): Recovery group (treated with the high dose for 28 days and then observed for a 14-day recovery period)
Administration:
-
Route: Oral gavage
-
Frequency: Once daily
-
Volume: 10 mL/kg body weight
Observations and Examinations:
-
Clinical Signs: Observed daily for any signs of toxicity, morbidity, and mortality.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the start of treatment and at termination.
-
Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis.
-
Hematology: Red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total protein, albumin, glucose, electrolytes.
-
-
Urinalysis: Conducted at termination.
-
Gross Pathology: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs identified in the high-dose group are also examined in the lower dose groups.
Visualizations
Experimental Workflow for Preclinical Toxicity Study
Caption: A typical experimental workflow for a 28-day oral toxicity study in rodents.
Ganciclovir's Mechanism of Action and Toxicity Pathway
Caption: Simplified signaling pathway of Ganciclovir's antiviral action and associated host cell toxicity.
References
- 1. Ganciclovir induces reproductive hazards in male rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
